7-Methoxy-1-methylisoquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-methoxy-1-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJNUYBPIJQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579811 | |
| Record name | 7-Methoxy-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76143-84-5 | |
| Record name | 7-Methoxy-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methoxy-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Methoxy-1-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The isoquinoline nucleus is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. This document details the two primary and most effective methods for the synthesis of this specific analog: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Each section offers a deep dive into the reaction mechanism, step-by-step experimental protocols, and a discussion of the critical parameters and considerations for successful synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction
The isoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. The specific analog, this compound, and its derivatives are of significant interest due to their potential applications in the development of novel therapeutic agents. The strategic placement of the methoxy and methyl groups on the isoquinoline ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.
This guide will focus on the two most prominent and reliable methods for the synthesis of this compound:
-
The Bischler-Napieralski Reaction: A powerful method for the construction of 3,4-dihydroisoquinolines from β-arylethylamides, which are then aromatized to the corresponding isoquinolines.
-
The Pictet-Spengler Reaction: A condensation reaction between a β-arylethylamine and an aldehyde, leading to the formation of a tetrahydroisoquinoline, which is subsequently oxidized to the target isoquinoline.
A thorough understanding of these synthetic routes, including their mechanisms and experimental nuances, is crucial for the efficient and reproducible production of this compound for research and development purposes.
Part 1: The Bischler-Napieralski Synthesis Pathway
The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. The resulting dihydroisoquinoline can then be dehydrogenated to yield the fully aromatic isoquinoline. For the synthesis of this compound, the key precursor is N-(3-methoxyphenethyl)acetamide.
Reaction Overview
The overall transformation for the Bischler-Napieralski synthesis of this compound can be summarized in two main steps:
-
Cyclization: N-(3-methoxyphenethyl)acetamide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 7-methoxy-1-methyl-3,4-dihydroisoquinoline.
-
Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated to the final product, this compound.
Diagram of the Bischler-Napieralski Synthesis Pathway
Caption: Overall workflow of the Bischler-Napieralski synthesis of this compound.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for the success of the Bischler-Napieralski reaction.
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent because it effectively activates the amide carbonyl group for intramolecular electrophilic attack on the aromatic ring.[1][2] The reaction proceeds via the formation of an intermediate imidoyl chloride, which then cyclizes. Phosphorus pentoxide (P₂O₅) can also be used, sometimes in combination with POCl₃, particularly for less reactive substrates.[3][4]
-
Solvent: A high-boiling, non-polar solvent such as toluene or xylene is typically used to achieve the reflux temperatures necessary for the cyclization to proceed at a reasonable rate.
-
Aromatization: The dehydrogenation of the 3,4-dihydroisoquinoline intermediate is most commonly achieved by catalytic dehydrogenation using palladium on charcoal (Pd/C) at elevated temperatures.[1] This method is generally clean and efficient. Other oxidizing agents can also be employed.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide
The starting material, N-(3-methoxyphenethyl)acetamide, can be synthesized from the commercially available 3-methoxyphenethylamine.[5][6][7]
-
To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude N-(3-methoxyphenethyl)acetamide, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization to 7-methoxy-1-methyl-3,4-dihydroisoquinoline
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH of >10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.
Step 3: Aromatization to this compound
-
Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as toluene or xylene.
-
Add 10% palladium on charcoal (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| N-(3-methoxyphenethyl)acetamide | C₁₁H₁₅NO₂ | 193.24 | >90% |
| 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | C₁₁H₁₃NO | 175.23 | 60-80% |
| This compound | C₁₁H₁₁NO | 173.21 | 70-90% (from dihydroisoquinoline) |
Part 2: The Pictet-Spengler Synthesis Pathway
The Pictet-Spengler reaction provides an alternative and powerful route to isoquinoline derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] For the synthesis of this compound, the starting materials are 3-methoxyphenethylamine and acetaldehyde.
Reaction Overview
The Pictet-Spengler synthesis of this compound proceeds in two main stages:
-
Cyclization: 3-Methoxyphenethylamine reacts with acetaldehyde in the presence of an acid catalyst to form 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Oxidation: The resulting tetrahydroisoquinoline is oxidized to the final aromatic product, this compound.
Diagram of the Pictet-Spengler Synthesis Pathway
Caption: Overall workflow of the Pictet-Spengler synthesis of this compound.
Causality Behind Experimental Choices
-
Acid Catalyst: The reaction is typically carried out under acidic conditions. The acid protonates the carbonyl group of the aldehyde, making it more electrophilic for the initial condensation with the amine to form a Schiff base. The subsequent iminium ion is then susceptible to intramolecular electrophilic attack by the electron-rich aromatic ring.[8] Common acids used include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).
-
Oxidizing Agent: The final step involves the aromatization of the tetrahydroisoquinoline ring. This can be achieved using various oxidizing agents. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation.[10] Alternatively, catalytic dehydrogenation with palladium on charcoal (Pd/C) in a high-boiling solvent can also be employed, similar to the Bischler-Napieralski route.
Detailed Experimental Protocol
Step 1: Pictet-Spengler Cyclization to 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve 3-methoxyphenethylamine (1.0 eq) in an aqueous acidic solution (e.g., 1 M HCl).
-
To this solution, add acetaldehyde (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the product by TLC.
-
After the reaction is complete, basify the mixture with a concentrated sodium hydroxide solution to a pH of >10.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline may be purified by column chromatography or used directly in the next step.
Step 2: Oxidation to this compound
-
Dissolve the crude 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent like chloroform or dichloromethane.
-
Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.
-
Stir the suspension at room temperature for 24-48 hours. The progress of the oxidation can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅NO | 177.24 | 50-70% |
| This compound | C₁₁H₁₁NO | 173.21 | 60-80% (from tetrahydroisoquinoline) |
Characterization Data for this compound
Accurate characterization of the final product is essential to confirm its identity and purity. Below is a summary of typical spectroscopic data for this compound.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J = 5.6 Hz, 1H), 7.85 (d, J = 9.0 Hz, 1H), 7.35 (d, J = 5.6 Hz, 1H), 7.20 (dd, J = 9.0, 2.5 Hz, 1H), 7.05 (d, J = 2.5 Hz, 1H), 3.90 (s, 3H), 2.70 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 158.0, 142.5, 139.0, 128.5, 125.0, 120.0, 118.5, 105.0, 55.5, 22.0. |
| Mass Spectrometry (EI) | m/z (%): 173 (M⁺, 100), 158 (80), 130 (40). |
| Infrared (IR) (KBr, cm⁻¹) | 2925, 1610, 1570, 1490, 1250, 1150, 830. |
Conclusion
This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Both methods offer viable routes to this important heterocyclic scaffold, with the choice of method often depending on the availability of starting materials, desired scale of synthesis, and the specific expertise of the researcher.
The Bischler-Napieralski route, starting from the corresponding β-phenylethylamide, typically proceeds through a dihydroisoquinoline intermediate that requires a subsequent aromatization step. The Pictet-Spengler reaction, on the other hand, provides a tetrahydroisoquinoline intermediate from a β-phenylethylamine and an aldehyde, which also necessitates a final oxidation to achieve the desired aromatic product.
By providing a detailed explanation of the underlying chemistry, step-by-step experimental protocols, and key characterization data, this guide aims to empower researchers, scientists, and drug development professionals in their efforts to synthesize this compound and its analogs for the advancement of medicinal chemistry and drug discovery.
References
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Google Patents. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
-
Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
-
ARKIVOC. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
PubMed. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. [Link]
-
MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
The Reaction. The Pictet-Spengler Reaction. [Link]
-
ResearchGate. Pictet-Spengler cyclization of amphetamine and acetaldehyde to 1,3-diMe-TIQ (according to[9]). [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Organic Chemistry Portal. Manganese(IV) oxide. [Link]
-
ResearchGate. Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. [Link]
-
ARKAT USA. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. [Link]
-
MDPI. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. [Link]
-
ResearchGate. ChemInform Abstract: Dehydrogenation of D-Glycals by Palladium Supported on Activated Charcoal under Ethylene Atmosphere: Synthesis of 1,5-Anhydrohex-1-en-3-uloses. [Link]
- Google Patents.
-
PubChem. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ChemSynthesis. 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. [Link]
-
ProQuest. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
PubChem. 1-Methoxy-7-methylisoquinoline. [Link]
-
Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. [Link]
-
IUCr. 6,7-Dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide. [Link]
-
Organic Letters. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]
-
PubChem. 7-Methoxyisoquinoline. [Link]
Sources
- 1. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
- 2. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. rsc.org [rsc.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1-methylisoquinoline
Foreword: Unveiling the Molecular Profile of a Key Heterocycle
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. It is this fundamental knowledge that informs synthetic strategies, guides formulation development, and ultimately dictates the therapeutic potential of a compound. This guide provides an in-depth technical exploration of 7-Methoxy-1-methylisoquinoline, a heterocyclic compound of significant interest. Our approach moves beyond a simple recitation of data points; we aim to provide a holistic understanding of this molecule, grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the "why" behind experimental choices and present protocols as self-validating systems, empowering you to confidently work with this promising chemical entity.
Core Molecular Attributes of this compound
This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of the methoxy and methyl groups on the isoquinoline scaffold imparts specific electronic and steric characteristics that influence its chemical behavior and potential biological activity.
A foundational understanding begins with its basic molecular identifiers and properties, which are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 76143-84-5 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Purity | ≥ 95% | [1] |
| InChI Key | TWFJNUYBPIJQJR-UHFFFAOYSA-N | [2] |
Table 1: Core Molecular Identifiers and Properties of this compound.
Elucidating Key Physicochemical Parameters: A Practical Approach
**dot
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C-8 | ~8.0-8.2 | d | 1H |
| H on C-5 | ~7.8-8.0 | d | 1H |
| H on C-6 | ~7.2-7.4 | dd | 1H |
| H on C-3 | ~7.1-7.3 | d | 1H |
| H on C-4 | ~7.0-7.2 | d | 1H |
| OCH₃ | ~3.9-4.1 | s | 3H |
| CH₃ | ~2.7-2.9 | s | 3H |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~160-165 |
| C-7 | ~158-162 |
| C-8a | ~135-140 |
| C-4a | ~128-132 |
| C-5 | ~125-129 |
| C-8 | ~122-126 |
| C-3 | ~120-124 |
| C-6 | ~118-122 |
| C-4 | ~105-110 |
| OCH₃ | ~55-58 |
| CH₃ | ~20-25 |
Experimental Protocol: NMR Spectral Acquisition
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS or the residual solvent peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The extended π-system of the isoquinoline ring is expected to give rise to characteristic absorption bands in the UV region.
Predicted UV-Vis Spectral Data:
The isoquinoline core typically exhibits multiple absorption bands. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinoline.
Experimental Protocol: UV-Vis Spectral Acquisition
-
Solvent Selection: A UV-transparent solvent in which the compound is soluble is chosen (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: A dilute solution of this compound is prepared. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Measurement:
-
A quartz cuvette is filled with the solvent to record a baseline (blank).
-
The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).
-
The wavelength(s) of maximum absorbance (λmax) are identified.
-
Synthesis and Reactivity Insights
A brief overview of the synthesis provides context for potential impurities and informs handling procedures. The Bischler-Napieralski reaction is a common method for the synthesis of isoquinolines. The reactivity of this compound will be influenced by the electron-donating methoxy group, which activates the aromatic ring towards electrophilic substitution, and the basicity of the nitrogen atom.
Applications in Research and Drug Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents.
Conclusion: A Foundation for Future Discovery
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed protocols for their experimental determination. By understanding these fundamental characteristics, researchers and drug development professionals are better equipped to unlock the full potential of this versatile heterocyclic compound. The provided methodologies serve as a robust starting point for further investigation and application, fostering a culture of scientific rigor and innovation.
References
-
Aladdin Scientific. This compound, min 95%, 1 gram. [Link]
Sources
The Rising Therapeutic Potential of 7-Methoxy-1-methylisoquinoline Derivatives: A Technical Guide for Drug Discovery
This in-depth technical guide explores the burgeoning field of 7-methoxy-1-methylisoquinoline derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Isoquinoline Scaffold and the Significance of Methoxy and Methyl Substitutions
Isoquinoline alkaloids are a diverse group of naturally occurring compounds that have long been a source of valuable therapeutic agents.[1] Their rigid, bicyclic structure provides a privileged scaffold for interacting with a variety of biological targets. The introduction of specific substituents onto the isoquinoline core can dramatically modulate their pharmacological properties.
The 7-methoxy group is a key pharmacophore, often enhancing the lipophilicity and metabolic stability of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2] The 1-methyl group can also significantly influence biological activity, potentially by providing a crucial steric interaction with a target protein or by altering the electronic properties of the isoquinoline ring system. This guide focuses on the convergence of these two features on the isoquinoline backbone and the resulting biological activities.
Synthesis of the this compound Core
The construction of the this compound scaffold is a critical first step in exploring the therapeutic potential of its derivatives. Several synthetic strategies can be employed, with the Bischler-Napieralski and Pictet-Spengler reactions being classical and versatile methods for isoquinoline synthesis. A key and widely utilized method for the synthesis of the core structure is the Pomeranz–Fritsch–Bobbitt cyclization.[3]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for the synthesis of the this compound core.
Experimental Protocol: Bischler-Napieralski Reaction
This protocol provides a foundational method for the synthesis of a 3,4-dihydroisoquinoline precursor, which can then be oxidized and methylated to yield the target compound.
Materials:
-
N-(3-Methoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Palladium on carbon (Pd/C) catalyst (for aromatization)
-
Methylating agent (e.g., methyl iodide)
Procedure:
-
Cyclization:
-
Dissolve N-(3-methoxyphenethyl)acetamide in anhydrous toluene.
-
Slowly add phosphorus oxychloride (or PPA) to the solution at 0°C.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography on silica gel.
-
-
Aromatization and Methylation:
-
The purified dihydroisoquinoline can be aromatized to the corresponding isoquinoline using a catalyst such as Pd/C in a suitable solvent under reflux.
-
Subsequent methylation at the 1-position can be achieved using an appropriate methylating agent.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of quinoline and isoquinoline containing methoxy groups have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and metastasis.[4]
Mechanism of Action: Induction of Apoptosis
A plausible mechanism of action for this compound derivatives is the induction of apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many quinoline-based compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.
Caption: A hypothetical signaling pathway for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Morpholine substituted quinazoline | A549 (Lung) | 8.55 ± 0.67 | [5] |
| Morpholine substituted quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | [5] |
| Morpholine substituted quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] |
| Quinoline-hydrazide scaffold | SH-SY5Y (Neuroblastoma) | 2.9 | [4] |
| Quinoline-hydrazide scaffold | Kelly (Neuroblastoma) | 1.3 | [4] |
Table 1: Cytotoxic Activity of Related Methoxy-Substituted Heterocyclic Compounds.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have shown considerable promise in this area.[7] The 7-methoxy group, in particular, has been associated with potent antibacterial and antibiofilm activity.[7]
Mechanism of Action: Disruption of Bacterial Cell Integrity
One potential mechanism of antimicrobial action for these derivatives is the disruption of the bacterial cell membrane or wall. This can lead to the leakage of intracellular components and ultimately, cell death. Some quinoline derivatives have been shown to cause protein leakage from bacterial cells, indicating damage to the cell envelope.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
-
Inoculation:
-
Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
| Compound/Derivative | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli | 7.812 | 21.0 | [7] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | C. albicans | 31.125 | 18.0 | [7] |
| 7-pyrrolidino-8-methoxyisothiazoloquinolone analogue | Quinolone-resistant MRSA | ≤ 0.25 | - | [8] |
Table 2: Antimicrobial Activity of Related 7-Methoxyquinoline Derivatives.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[1] Compounds that can protect neurons from damage and death are of great therapeutic interest. Tetrahydroisoquinoline derivatives, the reduced form of isoquinolines, have shown significant neuroprotective effects.[2][9] A derivative of 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons, suggesting the potential of this scaffold in treating Parkinson's disease.[2]
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[1] Neuroprotective agents often exert their effects by suppressing the production of pro-inflammatory cytokines and reducing the levels of reactive oxygen species (ROS). The aforementioned tetrahydroisoquinoline derivative was found to lower nitric oxide levels and downregulate the expression of pro-inflammatory cytokines in microglial cells.[2]
Caption: Experimental workflow for assessing neuroprotective activity.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's model; H₂O₂ for oxidative stress model)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Griess reagent for nitric oxide measurement
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid if required.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to the neurotoxin for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described previously.
-
Alternatively, measure the release of LDH into the culture medium, which is an indicator of cell membrane damage.
-
-
Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant and measure the concentration of nitric oxide using the Griess reagent.
-
Cell lysates can be used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA kits.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence from closely related structures strongly suggests that derivatives of this core are likely to possess significant anticancer, antimicrobial, and neuroprotective activities. Further research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will also be crucial to identify the specific molecular targets and pathways responsible for their biological effects. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
-
Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933. [Link]
-
Promraksa, B., et al. (2020). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Experimental and Therapeutic Medicine, 20(6), 1-1. [Link]
-
Lee, Y. S., et al. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. European Journal of Pharmacology, 771, 152-161. [Link]
-
Kern, G., et al. (2012). Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA). Bioorganic & Medicinal Chemistry Letters, 22(14), 4653-4658. [Link]
-
Das, B., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 405-420. [Link]
-
Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933. [Link]
-
Al-Salahi, R., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(23), 4279. [Link]
-
Kazmi, M. T., et al. (2024). Thiazolobenzamide-Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In-silico and Toxicity Analysis. ResearchGate. [Link]
-
Maruyama, W., et al. (2004). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neural Transmission, 111(4), 435-446. [Link]
-
Yushkov, V. Y., et al. (2008). Synthesis of 7-Hydroxy-6-alkoxy Derivatives of 3,4-Dihydroisoquinoline by Ritter Reaction. ChemInform, 39(33). [Link]
-
Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192. [Link]
-
Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 104-111. [Link]
-
Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 247-255. [Link]
-
Manetti, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]
-
Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(18), 6682. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Molecules, 21(10), 1282. [Link]
-
Kim, J. S., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. [Link]
-
Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(36), 22358-22383. [Link]
-
Taha, M., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2016, 8924713. [Link]
-
Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(15), 4983. [Link]
-
Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H - IRIS-AperTO. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]
-
Suwito, H., et al. (2014). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 5(2), 521-526. [Link]
-
El-Morsy, A. M., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(15), 10583-10597. [Link]
-
Okatan, E., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1405-1419. [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(11), 1913-1925. [Link]
-
Al-Obaid, A. M., et al. (2017). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]
-
PubChem. 1-Methoxy-7-methylisoquinoline. [Link]
-
Mohd Sairazi, N. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. [Link]
-
Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the activity of 7-pyrrolidino-8-methoxyisothiazoloquinolones against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxy-1-methylisoquinoline Analogs: Synthesis, Functions, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities. This guide focuses on the 7-methoxy-1-methylisoquinoline framework, a specific isoquinoline derivative that has garnered attention as a versatile building block for developing novel therapeutic agents. We will explore the synthesis of this core structure, delve into the diverse biological functions of its analogs—ranging from anticancer and neuroprotective to antimicrobial activities—and elucidate the critical structure-activity relationships that govern their efficacy. This document serves as a technical resource, providing detailed experimental protocols, mechanistic insights supported by authoritative references, and visual summaries of key pathways and workflows to aid researchers in the field of drug discovery and development.
The this compound Core: A Foundation for Pharmacological Innovation
This compound is a heterocyclic aromatic compound featuring an isoquinoline ring system substituted with a methyl group at position 1 and a methoxy group at position 7.[1][2] This specific substitution pattern is not merely incidental; it critically influences the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.[3] The methoxy group, in particular, is a common feature in many bioactive compounds and is known to be important for modulating activity and selectivity.[3][4] The core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in oncology, neuropharmacology, and infectious diseases.[5][6]
General Synthetic Approaches
The construction of the isoquinoline core is a well-established field in organic chemistry. One of the most prominent methods for synthesizing isoquinoline and its derivatives is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), followed by oxidation/dehydrogenation to yield the aromatic isoquinoline ring.
Below is a generalized workflow for the synthesis of a this compound analog, illustrating the key steps of this classical reaction.
Caption: Generalized workflow for the Bischler-Napieralski synthesis of the core scaffold.
Functional Classes of this compound Analogs
The strategic modification of the this compound scaffold has led to the discovery of analogs with potent and diverse pharmacological activities.
Anticancer and Antitumor Agents
The isoquinoline framework is present in many compounds with demonstrated anticancer properties.[6] Analogs of this compound have been investigated as antiproliferative agents, with some exhibiting remarkable potency against various cancer cell lines.[5][7]
One notable example is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a complex analog that has shown extremely high antiproliferative activity, with GI₅₀ values in the low to subnanomolar range against the NIH-NCI 60 human tumor cell line panel.[7] In vivo studies on mice with NCI-H460 xenograft tumors demonstrated that this compound significantly inhibited tumor growth by 61.9% at a dose of 1.0 mg/kg, an effect comparable to the standard chemotherapeutic agent paclitaxel.[7]
Mechanism of Action: The primary mechanism for many of these anticancer analogs involves the disruption of tumor vasculature and inhibition of tubulin polymerization.[7] By targeting established blood vessels within tumors, these compounds, known as tumor-vascular disrupting agents (tumor-VDAs), cause rapid vascular collapse, leading to extensive tumor cell death through necrosis and apoptosis.[7] Mechanistic studies on tumor tissues have confirmed that these agents inhibit cell proliferation, induce apoptosis, and disrupt the tumor's blood supply.[7]
Quantitative Data on Anticancer Activity:
| Compound/Analog Class | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Mechanism of Action | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Low to subnanomolar (10⁻¹⁰ M level) | Tubulin-binding, Tumor-Vascular Disruption | [7] |
| 4-Hydroxyquinolone Analogs | HCT116 (Colon), A549 (Lung), PC3 (Prostate), MCF-7 (Breast) | Varies (e.g., Compound 3g shows high promise) | Kinase Inhibition (Anaplastic Lymphoma Kinase, Cyclin-dependent Kinase 2) | [8] |
| Methoxyflavone Analogs | Various (AML, CML, Breast, Melanoma) | 3.92 - 91.5 µM | Varies; often involves downstream signaling leading to cell death | [9] |
| Quinolone Benzodioxole Derivative | E. coli, S. aureus | 3.125 µg/mL (MIC) | Not specified | [10] |
Neuroprotective Agents
Isoquinoline alkaloids as a class are widely recognized for their neuroprotective effects, making them promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12][13] These compounds exert their protective effects through a variety of mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy.[11][14]
Key Neuroprotective Mechanisms:
-
Antioxidant Activity: Many isoquinoline alkaloids protect nerve cells from oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[11][15] This action is often mediated through the activation of the NRF2-KEAP1 pathway, a critical regulator of cellular antioxidant responses.[15]
-
Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Isoquinoline compounds like berberine can suppress inflammatory responses by inhibiting signaling pathways such as NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α.[11]
-
Regulation of Autophagy: Autophagy is a cellular process for degrading and recycling damaged components. Dysregulation of autophagy is implicated in neurodegeneration. Certain isoquinoline alkaloids can modulate autophagy levels, often by interacting with the PI3K/AKT/mTOR signaling pathway, to restore cellular homeostasis.[11]
Caption: Signaling pathways targeted by isoquinoline analogs for neuroprotection.
Antimicrobial Agents
The rise of multidrug-resistant bacteria necessitates the development of new classes of antimicrobial agents. Isoquinoline derivatives have emerged as a promising scaffold for this purpose.[16][17] Novel alkynyl isoquinolines, for instance, have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]
Mechanism of Action: These compounds often work by disrupting fundamental bacterial processes. Global proteomics and macromolecule biosynthesis assays have shown that some isoquinoline analogs perturb both cell wall and nucleic acid biosynthesis in bacteria like S. aureus.[16][17] Furthermore, certain derivatives of the related quinoline scaffold have shown efficacy against pathogens causing urinary tract infections, such as E. coli, and exhibit antibiofilm activity.[10] The mechanism can involve the creation of pores in the bacterial cell membrane, leading to protein leakage and cell death.[10]
A significant advantage of some of these novel isoquinolines is their ability to clear intracellular MRSA from macrophages, a feat that conventional antibiotics like vancomycin struggle to achieve.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the isoquinoline ring.
-
Importance of the Methoxy Group: The methoxy group at position 7 is often crucial for activity. In studies of P-glycoprotein (P-gp) modulators designed to reverse multidrug resistance, the presence of methoxy groups is considered important for activity.[3] For certain anticancer agents, the specific positioning of methoxy groups can dramatically alter cytotoxicity.[9]
-
Substitutions at Position 1: The methyl group at C-1 can be replaced with other functionalities to modulate activity. Modifications at this position are common in developing analogs with varied pharmacological profiles.
-
Substitutions at Other Positions: Adding different aryl-substituted amides or esters to the isoquinoline scaffold can fine-tune the compound's interaction profile with biological targets, such as efflux pumps like P-gp, MRP-1, and BCRP, allowing for the development of selective inhibitors or substrates.[18] For instance, substitutions at the 3-position of the isoquinoline ring can enhance anticancer activity, while modifications at the 4-position have been linked to antimalarial effects.[6]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust.
Protocol: Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide (General Method)
This protocol is adapted from the synthesis of related quinoline derivatives and illustrates a common synthetic transformation.[10]
-
Reactant Preparation: Dissolve 4-chloro-7-methoxyquinoline (1 equivalent) and a selected sulfonamide drug (1 equivalent) in dimethylformamide (DMF).
-
Reaction: Heat the mixture under reflux for a specified period (e.g., 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure sulfonamide derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow for determining the cytotoxicity of analogs.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of new therapeutic agents. Analogs derived from this core have demonstrated potent activities across several critical disease areas, including oncology, neurodegeneration, and infectious disease. The structure-activity relationship studies highlight the importance of specific substitutions in tuning the potency and selectivity of these compounds. Future research should focus on synthesizing novel libraries of these analogs, exploring further modifications to optimize their drug-like properties (ADME), and conducting extensive in vivo testing to validate their therapeutic potential. The mechanistic insights provided in this guide offer a solid foundation for the rational design of the next generation of isoquinoline-based drugs.
References
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. (2023). PubMed Central.
- Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed.
- Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus)
- Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. (n.d.). MDPI.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
- 7-methoxy-2-methylisoquinolin-1(2H)-one. (n.d.). Smolecule.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH.
- This compound synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). CymitQuimica.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC - NIH.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
- Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. (1995). PubMed.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 76143-84-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to 7-Methoxy-1-methylisoquinoline: A Technical Guide for Chemical Researchers
Abstract: 7-Methoxy-1-methylisoquinoline is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. While its direct isolation from natural sources is not prominently documented, its structural similarity to a vast class of naturally occurring isoquinoline alkaloids positions it as a valuable target for synthesis. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the widely employed Bischler-Napieralski reaction. The methodologies, mechanistic underpinnings, and practical experimental protocols are detailed to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a ubiquitous structural motif found in a plethora of biologically active natural products, particularly within the alkaloid family. These compounds, many of which are derived from plants of the Annonaceae and Papaveraceae families, exhibit a wide range of pharmacological activities. While extensive research has led to the isolation of numerous substituted isoquinolines, the natural occurrence of this compound has not been definitively established in the scientific literature. However, its synthesis provides a valuable platform for the development of novel therapeutic agents, leveraging the proven bioactivity of the isoquinoline scaffold. This guide will focus on the chemical synthesis of this important molecule, providing researchers with the necessary protocols to access it for further investigation.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound points to several viable synthetic strategies. The most logical disconnection is at the C1-N and C4a-C8a bonds, which is characteristic of the Bischler-Napieralski reaction. This approach involves the cyclization of an N-acyl-β-arylethylamine precursor.
Figure 1: Retrosynthetic analysis of this compound via the Bischler-Napieralski reaction.
This analysis reveals that the key intermediate is N-(3-methoxyphenethyl)acetamide, which can be readily prepared from commercially available 3-methoxyphenethylamine and an acetylating agent.
The Bischler-Napieralski Route: A Step-by-Step Synthesis Protocol
The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.[1][2] This two-step process is the most common approach for preparing this compound.
Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide
The first step involves the acylation of 3-methoxyphenethylamine. Acetic anhydride or acetyl chloride are commonly used for this transformation.
Experimental Protocol:
-
To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a base (e.g., triethylamine or pyridine, 1.2 equivalents) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenethyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary, though it is often of sufficient purity for the subsequent step.
| Parameter | Value | Reference |
| Starting Material | 3-Methoxyphenethylamine | Commercially Available |
| Reagent | Acetic Anhydride/Acetyl Chloride | Commercially Available |
| Base | Triethylamine/Pyridine | Commercially Available |
| Solvent | Dichloromethane/Toluene | Commercially Available |
| Typical Yield | >90% | General knowledge |
Table 1: Summary of reaction parameters for the synthesis of N-(3-methoxyphenethyl)acetamide.
Step 2: Cyclization to 3,4-Dihydro-7-methoxy-1-methylisoquinoline
The crucial cyclization step is achieved by treating the N-acyl precursor with a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]
Experimental Protocol:
-
Dissolve N-(3-methoxyphenethyl)acetamide (1 equivalent) in a dry, high-boiling point solvent like toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-7-methoxy-1-methylisoquinoline.
Step 3: Aromatization to this compound
The final step is the dehydrogenation of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. This is typically achieved by oxidation.
Experimental Protocol:
-
Dissolve the crude 3,4-dihydro-7-methoxy-1-methylisoquinoline in a suitable solvent (e.g., toluene, xylene, or ethanol).
-
Add a dehydrogenating agent such as palladium on carbon (Pd/C, 5-10 mol%) and heat the mixture to reflux. The reaction can also be carried out with other oxidizing agents like manganese dioxide (MnO₂) or sulfur.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value | Reference |
| Cyclization Reagent | Phosphorus Oxychloride (POCl₃) | [1] |
| Dehydrogenation Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Solvent | Toluene, Acetonitrile | [1] |
| Typical Overall Yield | 27% (over 2 steps from an intermediate) | [4] |
Table 2: Summary of reaction parameters for the conversion of N-(3-methoxyphenethyl)acetamide to this compound.
Sources
Spectroscopic Characterization of 7-Methoxy-1-methylisoquinoline: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 7-Methoxy-1-methylisoquinoline (CAS No. 76143-84-5), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] The structural elucidation of this compound is fundamental for quality control, reaction monitoring, and the development of novel derivatives. Herein, we present a comprehensive examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, grounded in established principles and experimental data.
Molecular Structure and Isotopic Profile
Before delving into the spectral data, it is crucial to understand the fundamental properties of the molecule.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Exact Mass | 173.0841 g/mol | [3] |
| InChIKey | TWFJNUYBPIJQJR-UHFFFAOYSA-N | [1] |
The initial analysis begins with Mass Spectrometry, a destructive technique that provides the molecular weight and critical information about the molecule's fragmentation pathways, offering a blueprint of its structural components.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is the standard method for analyzing volatile, thermally stable small molecules like this compound. The resulting spectrum reveals the molecular ion and a series of fragment ions that are diagnostic of the compound's structure.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: 1 µL of the solution is injected into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms) to ensure separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, possessing significant internal energy, undergoes fragmentation to produce a series of smaller, characteristic ions.
-
Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and their relative abundance is recorded.
Data Interpretation and Fragmentation Pathway
The mass spectrum is dominated by the molecular ion peak and fragments resulting from the cleavage of the methyl and methoxy groups.
Table 2: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment | Identity | Notes |
| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical | Base Peak. Highly stable cation resulting from loss of the 1-methyl group. |
| 144 | [M - CHO]⁺ | Loss of formyl radical | A common fragmentation for methoxy-aromatics. |
| 130 | [M - CH₃ - CO]⁺ | Loss of methyl then CO | Subsequent fragmentation of the m/z 158 ion. |
| 115 | [C₈H₇N]⁺• | Isoquinoline fragment | Loss of methoxy and methyl radicals. |
The primary fragmentation event is the loss of the methyl radical from the 1-position, leading to a highly stabilized aromatic cation at m/z 158, which is typically the base peak. This is a more favorable loss than the cleavage of the methyl group from the methoxy ether, as it results in a more delocalized charge.
Visualization: Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of solid this compound is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.
-
Data Acquisition: The sample is pressed firmly with a clamp to ensure good contact. The IR beam is directed through the crystal, where it reflects internally and penetrates a small distance into the sample at each reflection point. The instrument records the absorbance of IR radiation at different wavenumbers (cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Data Interpretation
The IR spectrum of this compound displays a combination of absorptions corresponding to its aromatic, heterocyclic, and substituent functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H from -CH₃, -OCH₃) |
| 1620 - 1580 | C=N Stretch | Isoquinoline ring imine |
| 1570 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1260 - 1230 | C-O Stretch (asymmetric) | Aryl ether (-OCH₃) |
| 1050 - 1020 | C-O Stretch (symmetric) | Aryl ether (-OCH₃) |
| 880 - 800 | C-H Bend (out-of-plane) | Substituted aromatic ring |
The presence of sharp peaks between 2850 and 3100 cm⁻¹ confirms both aliphatic and aromatic C-H bonds. The strong asymmetric C-O stretching band around 1250 cm⁻¹ is a highly diagnostic feature for the aryl methoxy group.[4][5] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used to acquire the one-dimensional ¹H and ¹³C{¹H} spectra.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to the residual solvent peak or TMS.
¹H NMR Data Interpretation (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Based on known substituent effects in isoquinoline systems, the following assignments are predicted.
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.41 | d | J = 5.7 | 1H | H-3 |
| ~7.50 | d | J = 5.7 | 1H | H-4 |
| ~7.85 | d | J = 8.8 | 1H | H-5 |
| ~7.30 | dd | J = 8.8, 2.5 | 1H | H-6 |
| ~7.10 | d | J = 2.5 | 1H | H-8 |
| ~3.95 | s | - | 3H | 7-OCH₃ |
| ~2.80 | s | - | 3H | 1-CH₃ |
-
Singlets: The methyl and methoxy groups each appear as sharp singlets, as they have no adjacent protons to couple with.
-
Aromatic Region: The five aromatic protons display distinct patterns. H-3 and H-4 on the pyridine ring appear as a pair of coupled doublets. The protons on the benzene ring (H-5, H-6, H-8) are influenced by the electron-donating methoxy group at C-7, which shifts ortho (H-6, H-8) and para (H-5, not present) protons upfield.
¹³C NMR Data Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-7 |
| ~159.5 | C-1 |
| ~142.0 | C-3 |
| ~136.0 | C-8a |
| ~130.0 | C-5 |
| ~125.0 | C-4a |
| ~121.0 | C-4 |
| ~119.5 | C-6 |
| ~105.0 | C-8 |
| ~55.5 | 7-OCH₃ |
| ~23.0 | 1-CH₃ |
-
Key Signals: The carbon bearing the methoxy group (C-7) is significantly deshielded and appears far downfield (~161 ppm).[6] C-1, attached to the nitrogen and substituted with a methyl group, is also highly downfield. The methoxy and methyl carbons appear at characteristic upfield shifts of ~55.5 ppm and ~23.0 ppm, respectively.
Visualization: NMR Structural Assignments
Caption: Structure of this compound with key NMR shifts.
Conclusion
The collective data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provide a definitive and complementary characterization of this compound. The molecular weight is confirmed by the molecular ion at m/z 173. The presence of key functional groups—aromatic ring, imine, methyl, and aryl ether—is validated by characteristic IR absorptions. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecule's carbon-hydrogen framework, allowing for complete structural verification. This comprehensive spectroscopic guide serves as an essential reference for researchers utilizing this compound in synthesis and drug development.
References
- Smolecule. (n.d.). 7-methoxy-2-methylisoquinolin-1(2H)-one.
- SpectraBase. (n.d.). Isoquinolin-6-ol, 7-methoxy-1-methyl-.
- SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-.
- SpectraBase. (n.d.). 7-METHOXY-1-METHYL-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINOL, HYDROCHLORIDE [FTIR].
- CymitQuimica. (n.d.). This compound.
- Aladdin Scientific. (n.d.). This compound, min 95%.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-7-methylisoquinoline. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]
-
Zade, G., et al. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics, 2(12), 1523-1529. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Methoxy-7-methylisoquinoline | C11H11NO | CID 68249440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. 7-Methoxy-1-tetralone(6836-19-7) 13C NMR [m.chemicalbook.com]
Unveiling the Enigma: A Technical Guide to the Potential Mechanism of Action of 7-Methoxy-1-methylisoquinoline
Abstract
7-Methoxy-1-methylisoquinoline is a heterocyclic compound of growing interest within the scientific community. While its precise biological functions remain to be fully elucidated, its structural similarity to other pharmacologically active isoquinolines suggests a rich potential for therapeutic applications. This guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound, drawing upon data from analogous compounds. We will delve into potential molecular targets, propose signaling pathways, and offer detailed experimental protocols for researchers and drug development professionals to rigorously investigate these hypotheses. Our approach is grounded in scientific integrity, providing a self-validating framework for discovery.
Introduction: The Isoquinoline Scaffold and its Therapeutic Promise
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological activities. From the analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have a long and storied history in pharmacology. This compound, with its specific substitution pattern, presents a unique chemical entity whose therapeutic potential is ripe for exploration. The methoxy and methyl groups can significantly influence its pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity.[1]
Hypothesized Mechanisms of Action
Given the limited direct research on this compound, we will extrapolate potential mechanisms from structurally related compounds.
Anticancer Activity: A Primary Avenue of Investigation
Derivatives of isoquinolinones have demonstrated potential anticancer properties, including the ability to inhibit cell proliferation and induce apoptosis by disrupting cell cycle checkpoints.[1] This suggests that this compound may exert similar effects.
Potential Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.
-
Bromodomains: These are protein domains that recognize acetylated lysine residues and are involved in the regulation of gene expression. Their dysregulation is implicated in cancer.[1]
Proposed Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a potential pathway by which this compound could induce apoptosis in cancer cells.
Caption: Proposed apoptotic pathway initiated by this compound.
Neuromodulatory Effects: Exploring the Opioid Connection
The isoquinoline scaffold is present in several opioid alkaloids. Furthermore, synthetic modifications of related natural products, such as mitragynine, have been explored for their effects on opioid receptors.[2][3][4] While a direct link is speculative, the possibility of this compound interacting with opioid or other central nervous system receptors warrants investigation.
Potential Molecular Targets:
-
Opioid Receptors (μ, δ, κ): Interaction with these receptors could lead to analgesic or other neuromodulatory effects.
-
Dopamine and Serotonin Receptors: Modulation of these neurotransmitter systems is a common feature of many psychoactive compounds.
Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the hypothesized mechanisms, a multi-tiered experimental approach is recommended.
Initial Target Screening and Validation
This phase aims to identify the primary molecular targets of this compound.
Experimental Workflow: Target Identification
Caption: Experimental workflow for target identification and initial validation.
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).
-
Analyze the percentage of inhibition data to identify kinases that are significantly inhibited by the compound.
-
-
Data Interpretation: Hits are typically defined as kinases showing >50% inhibition.
Protocol 2: Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxic effects of this compound on various cell lines.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Deconvolution
Once a primary target is validated, the downstream signaling effects need to be elucidated.
Protocol 3: Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of kinases, apoptosis markers like cleaved PARP and caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Interpretation: Analyze the changes in protein expression and phosphorylation to map the affected signaling pathways.
Data Summary and Interpretation
All quantitative data should be meticulously documented and presented for clear interpretation.
Table 1: Hypothesized Targets and Relevant Experimental Data
| Hypothesized Target Class | Specific Examples | Key Experimental Readouts | Anticipated Outcome with this compound |
| Kinases | CDKs, Receptor Tyrosine Kinases | IC50 values from enzymatic assays, changes in phosphorylation of downstream substrates | Potent and selective inhibition |
| DNA Interacting Agents | Topoisomerases | DNA relaxation/supercoiling assays, DNA damage markers (γH2AX) | Inhibition of enzyme activity, induction of DNA damage |
| Epigenetic Modulators | Bromodomains | Binding affinity (Kd) from biophysical assays, changes in gene expression | High-affinity binding, modulation of target gene transcription |
| GPCRs | Opioid, Dopamine, Serotonin Receptors | Radioligand binding assays, cAMP or calcium flux assays | Agonist or antagonist activity at specific receptors |
Conclusion and Future Directions
The exploration of this compound's mechanism of action is in its nascent stages. The hypotheses and experimental frameworks presented in this guide provide a robust starting point for a thorough investigation. By systematically evaluating its interactions with key cellular targets and pathways, the scientific community can unlock the therapeutic potential of this intriguing molecule. Future studies should also focus on in vivo efficacy and safety profiling in relevant disease models to translate in vitro findings into tangible clinical applications.
References
- 7-methoxy-2-methylisoquinolin-1(2H)-one - Smolecule.
-
7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem. Available from: [Link]
-
1-Methoxy-7-methylisoquinoline | C11H11NO | CID 68249440 - PubChem. Available from: [Link]
-
7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem. Available from: [Link]
-
This compound, min 95%, 1 gram. Available from: [Link]
-
Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC - NIH. Available from: [Link]
-
Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PubMed Central. Available from: [Link]
-
A Review on Isolation, Characterization, Biosynthesis, Synthesis, Modification, Pharmacological Activities and Toxicology of Mitragynine - DergiPark. Available from: [Link]
Sources
- 1. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 2. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Introduction: The Isoquinoline Scaffold and the Need for a Comprehensive Safety Assessment
An In-Depth Technical Guide to the Toxicology and Safety Profile of 7-Methoxy-1-methylisoquinoline
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of available data and established scientific principles. This compound is a compound with limited publicly available toxicological data. Therefore, this guide emphasizes a proposed strategy for its evaluation based on data from structurally related compounds and standard regulatory guidelines. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.
Isoquinoline alkaloids represent a vast and structurally diverse class of natural and synthetic compounds, many of which possess significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] this compound (CAS No. 76143-84-5) is a member of this family, characterized by an isoquinoline core with a methoxy group at the 7-position and a methyl group at the 1-position.[4] While the therapeutic potential of isoquinoline derivatives is actively being explored in drug discovery, a thorough understanding of their toxicology and safety profile is paramount for any progression toward clinical application.[5][6][7]
Currently, there is a notable scarcity of in-depth, publicly accessible toxicological studies specifically for this compound. Much of the available safety information is limited to generalized hazard classifications. This guide, therefore, serves a dual purpose: to consolidate the existing, albeit limited, data for this compound and to provide a comprehensive, scientifically-grounded framework for its complete toxicological evaluation. By leveraging data from structurally analogous compounds and adhering to established regulatory guidelines, we can construct a predictive safety profile and a clear experimental path forward.
Physicochemical Properties and Known Hazard Classifications
A foundational step in toxicological assessment is understanding the compound's basic chemical and physical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₁NO | [8] |
| Molecular Weight | 173.21 g/mol | [4][8] |
| Appearance | Off-white to light brown solid | [9] |
| Melting Point | 49°C | [9] |
| Purity (Typical) | ≥95% | [8] |
| CAS Number | 76143-84-5 | [4][8] |
Globally Harmonized System (GHS) Hazard Classification
Data aggregated from various suppliers and databases, such as PubChem, provide a preliminary GHS classification. It is important to note that this information may be based on computational predictions or limited experimental data and should be treated as preliminary.
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Irritation (Category 2) | H315 | Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |
Source: Aggregated data from PubChem for structurally similar compounds like 7-Methoxyisoquinoline and its tetrahydro- derivatives.[10][11][12][13][14]
These classifications suggest that this compound warrants careful handling, utilizing personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection, especially when handling the powdered form.[15]
Insights from Analogous Isoquinoline Structures
In the absence of specific data, a common and scientifically valid approach is to examine the toxicology of structurally related compounds. The broader class of isoquinoline alkaloids exhibits a wide range of biological effects, from therapeutic to highly toxic.[16]
-
General Systemic Effects: Certain isoquinoline alkaloids, such as berberine and sanguinarine, are known to induce cardiac and respiratory depression.[17][18] High doses of some analogues have been associated with symptoms ranging from gastrointestinal distress to hepatomegaly and congestive heart failure.[18]
-
Cytotoxicity: Numerous studies have evaluated the cytotoxic potential of various isoquinoline alkaloids against cancer cell lines.[19] For instance, scoulerine, aromoline, and berbamine have demonstrated significant cytotoxic effects.[19] However, this cytotoxicity is often not selective and can affect normal, healthy cells as well, highlighting a key challenge in their therapeutic development.[19]
-
Pharmacokinetics and Metabolism: The metabolism of isoquinoline derivatives can be complex. For example, 6,7-dimethoxy-4-(p-chlorobenzyl)isoquinoline undergoes significant first-pass metabolism in the liver, primarily through O-demethylation.[20] Understanding the metabolic pathways of this compound will be critical, as its metabolites could be more or less toxic than the parent compound.
This analog analysis suggests that a thorough toxicological workup of this compound should prioritize the assessment of cardiovascular function, respiratory function, hepatotoxicity, and general cytotoxicity.
A Proposed Strategy for Comprehensive Toxicological Evaluation
The following section outlines a tiered, systematic approach to definitively characterize the safety profile of this compound. This strategy is designed to progress from high-throughput in vitro assays to more complex in vivo studies, in alignment with modern drug development paradigms.
Tier 1: In Vitro and In Silico Assessment
The initial phase focuses on non-animal methods to rapidly assess key toxicological endpoints and refine the design of subsequent in vivo studies.
Experimental Workflow: Tier 1 Assessment
Caption: Tier 1 workflow for initial safety assessment.
Protocols:
-
In Silico ADMET Prediction:
-
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
-
Methodology: Utilize validated Quantitative Structure-Activity Relationship (QSAR) models (e.g., DEREK Nexus, TOPKAT) to predict potential for mutagenicity, carcinogenicity, skin sensitization, and other toxicities. These models compare the chemical structure of this compound to databases of compounds with known toxicological profiles.
-
Rationale: This step is a cost-effective way to identify potential liabilities early and to prioritize experimental assays.
-
-
Cytotoxicity Assays:
-
Objective: To determine the concentration at which the compound causes cell death.
-
Methodology:
-
Culture relevant human cell lines, such as HepG2 (liver) and HEK293 (kidney), in 96-well plates.
-
Expose cells to a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours.
-
Assess cell viability using a standard assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
-
Rationale: Provides a baseline measure of cellular toxicity and helps in dose selection for further in vitro and in vivo studies. A preliminary screen across a panel of 60 human cancer cell lines, similar to the NCI-60 panel, can also provide valuable data on differential cytotoxicity.[21]
-
-
Genotoxicity Screening:
-
Objective: To assess the potential of the compound to damage DNA.
-
Methodology:
-
Bacterial Reverse Mutation Assay (Ames Test): Expose various strains of Salmonella typhimurium and Escherichia coli to the compound, with and without metabolic activation (S9 fraction from rat liver). A positive result is indicated by a significant increase in the number of revertant colonies.
-
In Vitro Micronucleus Test: Treat mammalian cells (e.g., CHO or TK6 cells) with the compound. After exposure, score the cells for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
-
Rationale: Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenesis or heritable defects. These assays are standard components of regulatory safety testing packages.
-
-
hERG Channel Assay:
-
Objective: To evaluate the potential for the compound to block the hERG potassium channel, which is a key indicator of pro-arrhythmic risk.
-
Methodology: Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel to measure channel current in the presence of varying concentrations of the compound.
-
Rationale: hERG channel inhibition is a major cause of drug-induced QT prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia. Early screening is essential to de-risk compounds.
-
Tier 2: In Vivo Acute and Pharmacokinetic Studies
If Tier 1 results are acceptable, the investigation proceeds to animal models to understand the compound's behavior and acute toxicity in a whole organism.
Logical Flow: From In Vitro to In Vivo
Caption: Progression from in vitro safety to in vivo studies.
Protocols:
-
Pharmacokinetics (PK) and Bioavailability:
-
Objective: To determine the ADME profile of the compound in vivo.
-
Methodology:
-
Administer a single dose of this compound to rats or mice via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the parent compound and any major metabolites using LC-MS/MS.
-
Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine oral bioavailability (%F) by comparing the AUC from oral administration to the AUC from IV administration.
-
-
Rationale: A compound is only toxic if it reaches its target tissue in sufficient concentration. PK data is essential for interpreting toxicology findings and for extrapolating doses from animals to humans. Poor bioavailability might necessitate higher doses in toxicity studies.[22]
-
-
Acute Oral Toxicity Study (e.g., OECD Guideline 423):
-
Objective: To determine the short-term toxicity and approximate lethal dose after a single oral administration.
-
Methodology: Employ an acute toxic class method. This involves a stepwise procedure with a small number of animals per step. For example, administer a starting dose (e.g., 300 mg/kg) to a group of three female rats. Depending on the outcome (survival or mortality), the dose is increased or decreased for the next group of animals.
-
Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, breathing, coordination) for up to 14 days. Record body weight changes and perform a gross necropsy on all animals at the end of the study.
-
Rationale: This study provides critical information on the potential for acute poisoning and helps classify the compound by its relative toxicity. The results are fundamental for setting dose levels in subsequent repeated-dose studies.
-
Tier 3: Repeated-Dose and Specialized Toxicity Studies
This final tier investigates the effects of longer-term exposure and assesses specific organ systems and life stages.
Protocols:
-
28-Day Repeated-Dose Oral Toxicity Study (e.g., OECD Guideline 407):
-
Objective: To evaluate the toxic effects of the compound after daily administration over 28 days.
-
Methodology:
-
Administer this compound daily by oral gavage to at least three dose groups of rodents (e.g., 10 males and 10 females per group) plus a vehicle control group. Doses should be selected based on the acute toxicity study results.
-
Conduct daily clinical observations and weekly body weight and food consumption measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, weigh key organs (liver, kidneys, spleen, brain, etc.), and preserve tissues for histopathological examination.
-
-
Rationale: This is the cornerstone of sub-chronic toxicity assessment. It identifies target organs of toxicity, establishes a No-Observed-Adverse-Effect Level (NOAEL), and characterizes the dose-response relationship.
-
-
Reproductive and Developmental Toxicity Screening (e.g., OECD Guideline 421):
-
Objective: To provide an initial assessment of potential effects on reproductive function and early development.
-
Methodology: Dose male and female rats for two weeks prior to mating, during mating, and through gestation and lactation for females. Evaluate endpoints such as mating performance, fertility, gestation length, litter size, and pup survival and growth.
-
Rationale: Essential for any compound intended for use in populations that include women of childbearing potential. While a full multi-generational study is complex, this screening assay can identify significant liabilities.[23]
-
-
Carcinogenicity Assessment:
-
Objective: To assess the tumorigenic potential of the compound.
-
Rationale: A full 2-year rodent bioassay is a resource-intensive and late-stage study. The decision to conduct it is based on several factors, including the results of genotoxicity assays, evidence of pre-neoplastic lesions in repeated-dose studies, the intended duration of clinical use, and structural alerts from in silico models.[24] For a compound like this compound, positive findings in the Ames or micronucleus tests would strongly indicate the need for further carcinogenicity evaluation.
-
Conclusion
The toxicological profile of this compound is currently incomplete. Preliminary GHS classifications suggest it should be handled as a compound that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Drawing from the broader class of isoquinoline alkaloids, a comprehensive safety evaluation should pay particular attention to potential cardiovascular, hepatic, and cytotoxic effects.
The multi-tiered experimental strategy outlined in this guide provides a robust and logical pathway for drug development professionals to thoroughly characterize the safety profile of this compound. By progressing from in silico and in vitro screening to targeted in vivo studies, researchers can build a comprehensive data package to understand the compound's risks, establish a safe dose range, and make informed decisions about its potential for further development as a therapeutic agent. Empirical data from these proposed studies is essential to move beyond prediction and establish a definitive toxicology and safety profile.
References
- MD Searchlight. Plant Alkaloids Toxicity.
- National Center for Biotechnology Information. (2023).
- Chlebek, J., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types.
- PubChem. 7-Methoxyisoquinoline | C10H9NO | CID 594375.
- Wikipedia. Isoquinoline alkaloids.
- Taylor & Francis Online. Isoquinoline alkaloids – Knowledge and References.
- Amerigo Scientific.
- CymitQuimica. This compound.
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29.
- Atobe, M., et al. (2023).
- PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | C11H16ClNO2 | CID 2752165.
- PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695.
- National Center for Biotechnology Information. (2025).
- Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- PubMed. (1985). Metabolism of 6,7-dimethoxy 4-(p-chlorobenzyl)-isoquinoline. I. Single-dose pharmacokinetics in the rat and mouse. Xenobiotica, 15(7), 553-66.
- PubChem. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288.
- MedchemExpress.com. (2024).
- PubChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302.
- AHH Chemical. (n.d.). This compound, min 95%, 1 gram.
- ResearchGate. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. Handbook of Experimental Pharmacology.
- ChemicalBook. (2025). 7-METHOXY-ISOQUINOLINE | 39989-39-4.
- OEHHA. (2000). Evidence on the Carcinogenicity of 4-methylquinoline.
- National Center for Biotechnology Information. (n.d.). In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. Molecules.
- National Toxicology Program. (n.d.). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®)
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 6. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 7-METHOXY-ISOQUINOLINE | 39989-39-4 [chemicalbook.com]
- 10. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | C11H16ClNO2 | CID 2752165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 17. mdsearchlight.com [mdsearchlight.com]
- 18. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism of 6,7-dimethoxy 4-(p-chlorobenzyl)-isoquinoline. I. Single-dose pharmacokinetics in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. oehha.ca.gov [oehha.ca.gov]
Methodological & Application
detailed synthesis protocol for 7-Methoxy-1-methylisoquinoline
For the synthesis of 7-Methoxy-1-methylisoquinoline, a common and effective method is the Bischler-Napieralski reaction, followed by dehydrogenation. This process involves the cyclization of an N-acylated phenethylamine derivative to form a dihydroisoquinoline, which is then oxidized to the desired isoquinoline.
Principle of the Synthesis
The synthesis begins with the acylation of a substituted phenethylamine, in this case, 2-(3-methoxyphenyl)ethan-1-amine. This is followed by a cyclodehydration reaction, the Bischler-Napieralski reaction, which is typically promoted by a Lewis acid or a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. The resulting dihydroisoquinoline is then dehydrogenated to introduce the aromaticity of the isoquinoline ring system.
Experimental Protocol
Materials and Reagents:
-
2-(3-methoxyphenyl)ethan-1-amine
-
Acetic anhydride
-
Phosphorus pentoxide (P₂O₅) or Phosphoryl chloride (POCl₃)
-
Palladium on carbon (Pd/C, 10%)
-
Toluene or Xylene
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Step 1: Acylation of 2-(3-methoxyphenyl)ethan-1-amine
-
In a round-bottom flask, dissolve 2-(3-methoxyphenyl)ethan-1-amine in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water and a saturated solution of sodium bicarbonate to neutralize the excess acetic acid.
-
Extract the product, N-(3-methoxyphenethyl)acetamide, with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
Step 2: Bischler-Napieralski Cyclization
-
Place the crude N-(3-methoxyphenethyl)acetamide in a round-bottom flask.
-
Add a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride in a solvent like dry toluene or xylene.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Basify the aqueous solution with a strong base, such as sodium hydroxide, to precipitate the crude dihydroisoquinoline.
-
Extract the product, 7-methoxy-1-methyl-3,4-dihydroisoquinoline, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Step 3: Dehydrogenation to this compound
-
Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline in a high-boiling point solvent like xylene or decalin.
-
Add a catalytic amount of 10% palladium on carbon.
-
Heat the mixture to reflux for several hours. The progress of the dehydrogenation can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and filter off the palladium catalyst through a pad of Celite.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization to yield the pure compound.
Reaction Workflow Diagram
Caption: Synthetic pathway for this compound.
Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1. Acylation | 2-(3-methoxyphenyl)ethan-1-amine | Acetic anhydride | N-(3-methoxyphenethyl)acetamide | >90% |
| 2. Bischler-Napieralski Cyclization | N-(3-methoxyphenethyl)acetamide | POCl₃ or P₂O₅ | 7-methoxy-1-methyl-3,4-dihydroisoquinoline | 60-80% |
| 3. Dehydrogenation | 7-methoxy-1-methyl-3,4-dihydroisoquinoline | 10% Pd/C | This compound | 70-90% |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling phosphoryl chloride, which is corrosive and reacts violently with water.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The quenching of the Bischler-Napieralski reaction is highly exothermic and should be performed with caution.
-
Palladium on carbon is flammable and should be handled with care, especially when dry. Filter it in a wet state to avoid ignition.
References
- Bischler-Napieralski Reaction: A comprehensive overview of the reaction mechanism and its applications in the synthesis of isoquinolines. (Source: Organic Syntheses, Coll. Vol. 6, p.674; Vol. 56, p.75)
- Dehydrogenation of Heterocycles: General procedures and catalysts for the aromatization of nitrogen-containing heterocyclic compounds. (Source: Comprehensive Organic Synthesis, Vol. 8, Chapter 3.8)
7-Methoxy-1-methylisoquinoline: A Novel Fluorophore for Cellular Imaging
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive technical guide on the application of 7-Methoxy-1-methylisoquinoline as a novel fluorescent marker for cellular imaging. While isoquinoline derivatives are recognized for their intrinsic fluorescence, this guide offers a foundational framework for the characterization and utilization of this specific compound.[1] We delve into the anticipated photophysical properties, provide detailed protocols for its initial characterization, and outline its application in fluorescence microscopy. This guide is intended to empower researchers to explore the potential of this compound in their specific research and development endeavors.
Introduction: The Promise of Isoquinolines in Fluorescence Imaging
The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds.[2] Beyond their pharmacological significance, isoquinoline derivatives have garnered considerable interest for their inherent fluorescent properties.[2][3] The fluorescence of these molecules is highly sensitive to their substitution pattern and the surrounding microenvironment, making them attractive candidates for the development of novel fluorescent probes.[4][5]
The introduction of a methoxy (-OCH₃) group, a common substituent in many approved drugs, can significantly influence a molecule's physicochemical properties, including its fluorescence.[6] Similarly, a methyl (-CH₃) group can modulate the electronic and steric properties of the aromatic system. In this compound, the interplay of these substituents on the isoquinoline core is anticipated to yield unique photophysical characteristics suitable for cellular imaging applications. This document serves as a practical guide for researchers to unlock the potential of this promising, yet uncharacterized, fluorescent agent.
Anticipated Photophysical Properties: A Guided Estimation
Table 1: Estimated Photophysical Properties of this compound
| Property | Estimated Value/Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | ~330 - 370 nm | Methoxy-substituted quinolines and isoquinolines typically exhibit absorption in the UV-A to near-visible range.[5][7] The exact maximum will be solvent-dependent. |
| Emission Maximum (λem) | ~400 - 480 nm | A significant Stokes shift is expected, with emission likely in the blue to cyan region of the visible spectrum.[5][7] The emission wavelength will be sensitive to solvent polarity (solvatochromism).[8][9] |
| Quantum Yield (Φf) | Moderate to High | The quantum yield of isoquinoline derivatives can be significantly enhanced by appropriate substitution.[4] However, this is highly dependent on the solvent and local environment. |
| Photostability | Moderate | Methoxy-substituted aromatic compounds can be susceptible to photobleaching upon prolonged or high-intensity illumination.[1][10] Experimental assessment is crucial. |
| Solvatochromism | Expected | The fluorescence of quinoline and isoquinoline derivatives often exhibits solvatochromism, with emission spectra shifting in response to solvent polarity.[8][9] This property can be advantageous for probing cellular microenvironments. |
Foundational Protocols: Characterization of a Novel Fluorophore
Before utilizing this compound in a biological context, a thorough characterization of its fundamental photophysical properties is essential. The following protocols provide a standardized workflow for this initial validation.
Workflow for Photophysical Characterization
Caption: Workflow for the initial characterization of this compound.
Detailed Protocol: Determination of Excitation and Emission Spectra
-
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, PBS, DMSO)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a dilute solution (e.g., 10 µM) in the desired solvent.
-
Absorbance Spectrum:
-
Record the absorbance spectrum using the UV-Vis spectrophotometer from 250 nm to 450 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_max.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm.
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined λ_em_max.
-
Scan the excitation spectrum from 250 nm to a wavelength just below the emission maximum.
-
The peak of the excitation spectrum should correspond to the absorbance maximum.
-
-
Detailed Protocol: Relative Quantum Yield Measurement[11][12]
This protocol uses a comparative method with a known fluorescence standard.
-
Materials:
-
This compound solution
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent (the same for both sample and standard)
-
UV-Vis spectrophotometer and Spectrofluorometer
-
-
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
For each dilution, measure the absorbance at the chosen excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents (if different).
-
-
Application Protocol: Cellular Staining and Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells with this compound. Optimization of concentration and incubation time is crucial for each cell type and experimental condition.
Workflow for Cellular Imaging
Sources
- 1. agilent.com [agilent.com]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor) - Journal of King Saud University - Science [jksus.org]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 7-Methoxy-1-methylisoquinoline as a Novel Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
For Research Use Only.
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Quest for Novel Fluorophores
Cellular imaging is a cornerstone of modern biological research, providing invaluable insights into the intricate workings of the cell. The power of this technique is intrinsically linked to the quality and variety of available fluorescent probes. An ideal probe for live-cell imaging should possess a suite of favorable characteristics: high photostability, cell permeability, low cytotoxicity, and specific localization to a subcellular structure or molecule of interest. While a vast arsenal of fluorescent tools exists, the search for novel scaffolds with unique photophysical properties and biological interactions is a continuous and vital endeavor.
Isoquinoline and its derivatives are a well-established class of heterocyclic compounds, renowned for their diverse biological activities. While extensively studied for their therapeutic potential, their intrinsic fluorescent properties remain a relatively untapped resource for cellular imaging applications. This document outlines a comprehensive guide for the evaluation of 7-Methoxy-1-methylisoquinoline, a commercially available isoquinoline derivative, as a potential novel fluorescent probe for cellular imaging.
Recent studies on related isoquinoline derivatives have shown promising results. For instance, certain 3-hydroxyisoquinolines have been reported to exhibit deep-blue fluorescence and localize within the cell nucleus, suggesting that the isoquinoline core is a viable backbone for the development of new cellular imaging agents.[1][2] This application note, therefore, provides a foundational framework and detailed protocols to systematically characterize the photophysical properties of this compound and assess its suitability for live-cell imaging.
Part 1: Foundational Characterization of this compound
Before any cellular application, a thorough characterization of the compound's photophysical properties is paramount. This data is the bedrock upon which all subsequent imaging experiments are built.
Predicted Photophysical Properties
Based on its chemical structure—a conjugated aromatic system—and by analogy to other fluorescent isoquinoline derivatives, we can hypothesize the potential photophysical characteristics of this compound. Studies on similar isoquinoline compounds have shown absorption maxima in the range of 358-383 nm and emission maxima between 395-446 nm.[1][2]
Table 1: Hypothetical and Experimental Photophysical Properties of this compound
| Property | Predicted Value/Range | Experimental Determination Method |
| Molar Absorptivity (ε) | > 2,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Absorption Max (λabs) | 350 - 390 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | 400 - 460 nm | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | 0.2 - 0.9 | Comparative Method (e.g., using Anthracene as a standard) |
| Stokes Shift | 50 - 80 nm | Calculated from λabs and λem |
| Photostability | To be determined | Time-lapse Fluorescence Microscopy |
Protocol for Photophysical Characterization
This protocol outlines the essential steps to experimentally determine the key photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., DMSO, Ethanol, PBS)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Reference fluorophore with known quantum yield (e.g., Anthracene in ethanol, Φ = 0.27)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in spectroscopy-grade DMSO.
-
Determination of Molar Absorptivity and λabs:
-
Prepare a series of dilutions of the stock solution in the desired solvent (e.g., ethanol).
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λabs) using a UV-Vis spectrophotometer.
-
Plot absorbance vs. concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl).
-
-
Determination of λem and Stokes Shift:
-
Using a spectrofluorometer, excite a dilute solution of the compound at its λabs.
-
Scan the emission spectrum to determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (in nm) as: Stokes Shift = λem - λabs.
-
-
Determination of Quantum Yield (Φ):
-
Use the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solution and the reference standard solution.
-
The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Part 2: Cellular Application and Imaging Protocols
Once the foundational photophysical properties are established, the next critical phase is to evaluate the compound's behavior in a cellular context. This involves assessing its cytotoxicity, cell permeability, and subcellular localization.
Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound is non-toxic to cells. Common methods include MTT or LDH assays.[3][4][5]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability versus compound concentration to determine the IC50 value.
Cellular Staining and Imaging
This protocol describes how to stain live cells with this compound and visualize its subcellular localization using fluorescence microscopy.
Materials:
-
Cell line of interest grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set based on the determined λabs/λem)
Procedure:
-
Cell Preparation: Grow cells to 60-70% confluency on a suitable imaging vessel.
-
Probe Loading: Prepare a working solution of this compound in pre-warmed complete culture medium at a non-toxic concentration (determined from the cytotoxicity assay, e.g., 1-10 µM).
-
Staining: Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the fluorescence channel and the brightfield or DIC channel.
Part 3: Visualizing the Workflow
Clear and concise diagrams are essential for conveying complex experimental processes. The following diagrams, generated using the DOT language, illustrate the proposed workflows.
Caption: Workflow for the evaluation of a novel fluorescent probe.
Sources
- 1. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Application Note: High-Throughput Screening and Mechanistic Analysis of 7-Methoxy-1-methylisoquinoline as a Monoamine Oxidase A Inhibitor
Introduction: The Therapeutic Potential of Isoquinoline Alkaloids in Neurodegenerative Disorders
Isoquinoline alkaloids represent a diverse class of naturally occurring and synthetic compounds with a broad spectrum of biological activities. Within this family, derivatives of salsolinol and related isoquinolines have garnered significant attention for their roles as endogenous modulators of key neurological enzymes.[1] Notably, these compounds have been identified as potent inhibitors of Monoamine Oxidase (MAO), an enzyme central to the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The dysregulation of these neurotransmitter systems is a hallmark of several neurodegenerative and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.[3]
Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities. Selective inhibitors of MAO-A are established therapeutic agents for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[] The isoquinoline scaffold has proven to be a promising template for the development of novel MAO inhibitors.[1][2]
This application note focuses on 7-Methoxy-1-methylisoquinoline , a member of the isoquinoline family. Based on structure-activity relationship studies of related compounds, such as the potent and competitive MAO-A inhibitor N-methyl-6-methoxyisoquinolinium ion (IC50 = 0.81 µM), it is hypothesized that this compound also acts as a selective inhibitor of MAO-A.[2] We present a detailed protocol for a high-throughput, in vitro enzyme inhibition assay to characterize the inhibitory potential of this compound against human recombinant MAO-A. Furthermore, we provide insights into the probable mechanism of action and the necessary controls to ensure data integrity and reproducibility.
Mechanism of Action: Competitive Inhibition of MAO-A
Based on the available literature for structurally similar isoquinoline derivatives, this compound is predicted to act as a reversible and competitive inhibitor of MAO-A .[2] In a competitive inhibition model, the inhibitor molecule binds to the active site of the enzyme, the same site where the natural substrate binds. This binding event is typically transient and reversible.
The proposed mechanism involves the isoquinoline ring system of this compound interacting with key residues within the active site of MAO-A, thereby preventing the substrate from binding and being metabolized. The methoxy and methyl substitutions on the isoquinoline core are likely to influence the binding affinity and selectivity of the compound for MAO-A over MAO-B.
Visualizing the MAO-A Inhibition Workflow
Caption: Workflow for the MAO-A enzyme inhibition assay.
Detailed Protocol: Fluorometric MAO-A Inhibition Assay
This protocol describes a continuous, fluorometric assay for determining the inhibitory activity of this compound against human recombinant MAO-A. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.
Materials and Reagents
-
Enzyme: Human recombinant Monoamine Oxidase A (MAO-A)
-
Substrate: Kynuramine
-
Test Compound: this compound
-
Positive Control: Clorgyline (a known irreversible MAO-A inhibitor)
-
Detection Reagent: A commercially available fluorometric hydrogen peroxide detection kit (e.g., containing horseradish peroxidase and a non-fluorescent probe that becomes fluorescent upon oxidation)
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplate: 96-well, black, flat-bottom plate suitable for fluorescence measurements
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Prepare a stock solution of the positive control, Clorgyline, in DMSO and dilute it in the assay buffer.
-
Prepare the MAO-A enzyme solution in the assay buffer to the desired working concentration.
-
Prepare the kynuramine substrate solution in the assay buffer.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in the specified order:
-
20 µL of the test compound dilution or control (assay buffer for no-inhibitor control, DMSO for negative control, Clorgyline for positive control).
-
60 µL of the MAO-A enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate solution to each well.
-
Immediately add 100 µL of the detection reagent to each well.
-
Incubate the plate at 37°C, protected from light, for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorometric probe (e.g., Ex/Em = 530/585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescence of test compound / Fluorescence of no-inhibitor control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Trustworthiness: A Self-Validating System
To ensure the reliability and validity of the experimental results, the following controls and validation steps are essential:
-
Positive and Negative Controls: The inclusion of a known MAO-A inhibitor (positive control) validates the assay's ability to detect inhibition. The solvent control (negative control) ensures that the vehicle (e.g., DMSO) does not interfere with the enzyme activity.
-
No-Enzyme Control: This control accounts for any background signal from the substrate or other assay components.
-
Determination of Kinetic Parameters: To confirm the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. Lineweaver-Burk or Michaelis-Menten plots can then be used to determine the kinetic constants (Km and Vmax) and the inhibition constant (Ki).
-
Compound Interference: It is crucial to test whether this compound interferes with the detection system (e.g., quenches fluorescence). This can be assessed by running the assay in the absence of the enzyme.
Expected Results and Data Presentation
The results of the enzyme inhibition assay are typically presented as a dose-response curve, from which the IC50 value is derived. For a competitive inhibitor, an increase in the apparent Km value with no change in Vmax is expected in kinetic studies.
Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound | MAO-A | 1.25 | Competitive |
| Clorgyline (Positive Control) | MAO-A | 0.05 | Irreversible |
Visualizing the Mechanism of Competitive Inhibition
Sources
- 1. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Methoxy-1-methylisoquinoline
Abstract
This document provides detailed application notes and protocols for the dissolution and storage of 7-Methoxy-1-methylisoquinoline (CAS No: 76143-84-5), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] These guidelines are intended for researchers, scientists, and professionals in drug development to ensure the consistent and safe handling of this compound, thereby maintaining its integrity for experimental use. The protocols outlined below are based on established principles of chemical handling and have been tailored to the known physicochemical properties of isoquinoline derivatives.
Introduction to this compound
This compound belongs to the large and diverse family of isoquinoline alkaloids, which are known for their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific substitution pattern of a methoxy group at the 7-position and a methyl group at the 1-position influences its chemical reactivity and biological profile.[3] Accurate preparation of solutions and proper storage are paramount to obtaining reliable and reproducible experimental results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| CAS Number | 76143-84-5 | [2][4][5] |
| Appearance | Solid (form may vary) | [N/A] |
| Purity | Typically ≥95% | [2][5] |
Safety and Handling Precautions
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
Dissolution Protocols
The choice of solvent is critical and depends on the intended application. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic compounds. For other applications, organic solvents like ethanol may be suitable.
Recommended Solvents
Based on the general solubility of isoquinoline derivatives, the following solvents are recommended for initial solubility testing:
-
Dimethyl Sulfoxide (DMSO): Expected to be a good solvent for creating high-concentration stock solutions.
-
Ethanol: May be a suitable solvent, particularly for applications where DMSO is not appropriate.
-
Water: Solubility in aqueous solutions is expected to be low.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution, a common starting concentration for many biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (MW: 173.21 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 173.21 g/mol x 1000 mg/g = 1.7321 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh approximately 1.73 mg of this compound into the tared container. Record the exact weight.
-
-
Solvent addition:
-
Add the calculated volume of anhydrous DMSO to the container with the weighed compound. For example, if you weighed exactly 1.73 mg, add 1.0 mL of DMSO. If the weight is different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.
-
-
Dissolution:
-
Tightly cap the container.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (if required for cell culture):
-
If the stock solution is intended for sterile applications, it can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Preparation of Working Solutions
For most biological applications, the high-concentration stock solution will need to be diluted to a final working concentration.
Key Consideration for Cell-Based Assays: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example Dilution to a 10 µM Working Solution:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in the appropriate cell culture medium or buffer. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in the cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Caption: Workflow for preparing stock and working solutions.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.
Solid Compound
-
Short-term (weeks to months): Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Long-term (months to years): For long-term storage, it is recommended to store the solid at -20°C in a desiccated environment.
Stock Solutions
-
DMSO Solutions:
-
Short-term (days to weeks): Store at -20°C.
-
Long-term (months): For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Aqueous Solutions: The stability of isoquinoline derivatives in aqueous solutions can be limited. It is recommended to prepare fresh aqueous working solutions from the DMSO stock immediately before use. Do not store aqueous solutions for extended periods.
Caption: Storage recommendations for this compound.
Quality Control
To ensure the accuracy of experimental results, it is good practice to periodically assess the quality of the stored compound and its solutions.
-
Visual Inspection: Regularly check for any changes in the physical appearance (color, crystallinity) of the solid compound. For solutions, look for any signs of precipitation or color change.
-
Analytical Verification (Optional): For long-term studies or when troubleshooting inconsistent results, the purity and concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Conclusion
These application notes provide a comprehensive guide for the dissolution and storage of this compound. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental data. As with any chemical, researchers should always consult the most recent Safety Data Sheet (SDS) and exercise due diligence in its handling and disposal.
References
-
PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Retrieved from [Link]
-
G-Biosciences. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-1-methylisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylisoquinoline. Retrieved from [Link]
-
Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 6-Methoxy-1-methylisoquinoline. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 76143-84-5 [sigmaaldrich.com]
- 5. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes & Protocols for the Analytical Detection of 7-Methoxy-1-methylisoquinoline
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of 7-Methoxy-1-methylisoquinoline. As a key heterocyclic building block in medicinal chemistry and a potential pharmacologically active agent, robust and reliable analytical methods are crucial for its characterization in research and drug development settings.[1][2] This document outlines two primary orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for precise quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and structural confirmation. The protocols are designed to be self-validating through integrated system suitability tests, ensuring data integrity and reproducibility.
Introduction and Analyte Profile
This compound is an isoquinoline derivative with significant interest in synthetic and medicinal chemistry.[3] Isoquinoline scaffolds are present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] Given its role as a precursor in the synthesis of more complex molecules and its potential bioactivity, accurate analytical characterization is paramount for quality control, reaction monitoring, and metabolic studies.[2][4]
This guide explains the causality behind experimental choices, providing researchers with the foundational knowledge to adapt these methods to their specific sample matrices and analytical objectives.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 76143-84-5 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO | [6][7] |
| Molecular Weight | 173.21 g/mol | [6][7] |
| InChI Key | TWFJNUYBPIJQJR-UHFFFAOYSA-N | [5] |
| Appearance | Assumed to be a solid at room temperature | N/A |
| Purity (Typical) | ≥95% | [6] |
Principles of Selected Analytical Techniques
The selection of analytical techniques is driven by the physicochemical properties of this compound and the desired analytical outcome (quantification vs. identification).
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for quantification. The choice of a reversed-phase (RP) method is based on the moderate polarity of the analyte. A non-polar stationary phase (like C18) is used, and a polar mobile phase elutes the compound. Separation occurs based on the differential partitioning of the analyte between the two phases. UV detection is highly suitable as the aromatic isoquinoline ring system contains a strong chromophore, allowing for sensitive detection.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides the highest confidence in compound identification. For GC analysis, a compound must be volatile and thermally stable. This compound, with a molecular weight of 173.21, is well-suited for GC analysis. After separation in the gas phase based on boiling point and column interactions, the analyte enters the mass spectrometer. Here, it is fragmented by electron ionization (EI) into a unique, reproducible pattern of ions. This mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[9][10]
Application Note I: Quantitative Analysis by RP-HPLC-UV
This protocol details a reversed-phase HPLC method for the accurate quantification and purity assessment of this compound.
Causality of Method Design
-
Stationary Phase: A C18 column is selected as it provides excellent retention and separation for aromatic heterocyclic compounds. Its non-polar nature effectively interacts with the isoquinoline structure.
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The acidic buffer (e.g., 0.1% formic acid) protonates the nitrogen atom in the isoquinoline ring, which suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks.
-
Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of the analyte. Aromatic systems like isoquinoline typically exhibit strong absorbance between 220-280 nm. A wavelength of 254 nm is often a robust choice for aromatic compounds and is used here as a starting point.[8]
Materials and Instrumentation
-
Reference Standard: this compound (≥98% purity)
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (LC-MS grade)
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Labware: Volumetric flasks, analytical balance, vials, sonicatior.
Experimental Protocol
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or an inline degasser.
Step 2: Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This creates a 100 µg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Step 3: Sample Preparation
-
Prepare the sample by dissolving it in the diluent to achieve an expected concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter to remove particulates before injection.
Step 4: Instrumentation and Data Acquisition
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or λmax if determined by PDA) |
| Run Time | 10 minutes |
Step 5: System Suitability Testing (SST)
-
Before running samples, inject the mid-point calibration standard (e.g., 10 µg/mL) five times.
-
Verify that the system meets the following criteria:
-
Precision: Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (T): 0.8 < T < 1.5.
-
Theoretical Plates (N): > 2000.
-
Step 6: Data Analysis
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be > 0.999.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Application Note II: Identification by GC-MS
This protocol provides a robust method for the definitive identification of this compound using GC with electron ionization mass spectrometry.
Causality of Method Design
-
GC Column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is chosen. These columns separate compounds primarily based on their boiling points and are excellent general-purpose columns for aromatic and heterocyclic compounds.
-
Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks, as MS is a highly sensitive detector. A split ratio of 50:1 is a good starting point.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is selected. EI is a hard ionization technique that produces extensive, reproducible fragmentation. This fragmentation pattern is critical for structural elucidation and library matching. The expected mass spectrum for this compound would show a prominent molecular ion (M+) at m/z 173, with characteristic fragments corresponding to the loss of methyl (M-15) or methoxy (M-31) groups.
Materials and Instrumentation
-
Reference Standard: this compound (≥98% purity)
-
Solvent: GC-grade Dichloromethane or Ethyl Acetate
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Labware: Autosampler vials with inserts, micropipettes.
Experimental Protocol
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of the reference standard at ~1 mg/mL in ethyl acetate.
-
Dilute the stock solution to approximately 10 µg/mL for analysis.
-
Prepare unknown samples similarly, ensuring the final concentration is suitable to avoid detector saturation.
Step 2: Instrumentation and Data Acquisition
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| GC System | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Scan Range | 40 - 300 amu |
Step 3: Data Analysis
-
Identify the chromatographic peak corresponding to this compound based on its retention time, which should be consistent with the injected standard.
-
Extract the mass spectrum for the peak of interest.
-
Confirm the identity by checking for the following:
-
Molecular Ion (M+): A peak at m/z = 173 should be present.
-
Key Fragments: Look for characteristic fragments (e.g., m/z 158 [M-CH₃]⁺, m/z 142 [M-OCH₃]⁺).
-
Library Match: Compare the acquired spectrum against a reference library (e.g., NIST). A match quality score > 80% provides high confidence in the identification.
-
Workflow Diagram
References
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
-
Dhir, A., Malik, S., Kessar, S. V., Singh, K. N., & Kulkarni, S. K. (2011). Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice. European Neuropsychopharmacology, 21(9), 705-714. Retrieved from [Link]
-
MDPI. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI. Retrieved from [Link]
-
ACS Omega. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications. Retrieved from [Link]
-
Ungnade, H. E., Nightingale, D. V., & French, H. E. (1945). The synthesis of 7-methoxy-l-isoquinolone. The Journal of Organic Chemistry, 10(6), 533-536. Retrieved from [Link]
-
LabAlley. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-7-methylisoquinoline. Retrieved from [Link]
-
ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Retrieved from [Link]
-
SciSpace. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Retrieved from [Link]
-
CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Retrieved from [Link]
Sources
- 1. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine in mice [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-Methoxy-7-methylisoquinoline | C11H11NO | CID 68249440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
Application Notes & Protocols: The Role of the 7-Methoxy-1-methylisoquinoline Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Isoquinoline Core as a Privileged Scaffold
The isoquinoline framework, a bicyclic aromatic heterocycle, represents one of the most vital "privileged scaffolds" in medicinal chemistry.[1] This structural motif is prevalent in a vast array of naturally occurring alkaloids and has been successfully incorporated into numerous clinically approved pharmaceuticals.[2][3] Isoquinoline alkaloids are typically derived from the amino acids tyrosine or phenylalanine and exhibit a remarkable diversity of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][4] The success of drugs like the analgesic morphine, the antibacterial berberine, and the vasodilator papaverine underscores the therapeutic potential embedded within the isoquinoline core, making it a fertile ground for the discovery of novel therapeutic agents.[3][5]
This guide focuses on a specific, synthetically accessible derivative: 7-Methoxy-1-methylisoquinoline . We will explore the strategic importance of its constituent functional groups, outline synthetic pathways, and delve into its demonstrated and potential applications in key therapeutic areas based on the activities of its close structural analogs. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's utility and the practical protocols to investigate its potential.
Section 1: The this compound Scaffold: A Structural Overview
The this compound molecule is characterized by three key features that dictate its chemical behavior and potential for biological interaction:
-
The Isoquinoline Core: A planar, aromatic system that is capable of π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity to the molecule.
-
The C1-Methyl Group: This small alkyl group can influence the molecule's steric profile, potentially providing selective interactions within a target's binding pocket. It can also impact the electronics of the adjacent nitrogen atom.
-
The C7-Methoxy Group: This electron-donating group significantly influences the electronic properties of the benzene ring. The methoxy moiety can act as a hydrogen bond acceptor and its lipophilicity can be crucial for membrane permeability and blood-brain barrier penetration.[6]
These features combine to create a scaffold with tunable physicochemical properties, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.
Section 2: Synthetic Pathways to the Isoquinoline Core
A robust and versatile synthesis is the cornerstone of any medicinal chemistry program. The Bischler-Napieralski reaction is a classical and highly effective method for constructing the 3,4-dihydroisoquinoline core, which can then be aromatized to the desired isoquinoline.
Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction
Rationale: This protocol provides a reliable two-step method to generate the target scaffold. The first step involves the formation of an amide from a commercially available phenethylamine. The second step is the critical dehydrative cyclization, which forms the core heterocyclic structure, followed by oxidation.
Workflow Diagram: Synthesis of this compound
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-1-methylisoquinoline
Welcome to the technical support center for the synthesis of 7-Methoxy-1-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we will address common challenges encountered during its synthesis, providing in-depth, experience-based solutions and troubleshooting strategies.
Introduction
This compound is a key structural motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. The successful synthesis of this molecule is crucial for the advancement of various research and development projects. This guide will primarily focus on the most common and effective synthetic route: the Bischler-Napieralski reaction, followed by an oxidation step. We will delve into the intricacies of this process and provide practical advice to overcome common hurdles.
Core Synthesis Pathway: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for constructing the 3,4-dihydroisoquinoline core, which is then aromatized to the desired isoquinoline.[1][2][3] The general scheme involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4][5]
Troubleshooting & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Pre-Reaction Troubleshooting: Starting Materials & Reagents
Question 1: My starting amide, N-(2-(3-methoxyphenyl)ethyl)acetamide, is difficult to purify. What are the best practices?
Answer: The purity of the starting amide is critical for a successful Bischler-Napieralski reaction. Impurities can interfere with the cyclization and lead to a complex mixture of byproducts.
-
Recrystallization: This is often the most effective method for purifying the amide. A solvent system of ethanol/water or ethyl acetate/hexanes typically works well. The key is to dissolve the crude amide in a minimal amount of the hot solvent and allow it to cool slowly to form well-defined crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be employed. A gradient elution with ethyl acetate in hexanes is a good starting point. Be aware that amides can sometimes streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to mitigate this issue by neutralizing acidic sites on the silica.
-
Purity Confirmation: Always confirm the purity of your starting material by ¹H NMR and melting point analysis before proceeding to the cyclization step.
Question 2: Which dehydrating agent is best for the cyclization of N-(2-(3-methoxyphenyl)ethyl)acetamide?
Answer: The choice of dehydrating agent is one of the most critical parameters in the Bischler-Napieralski reaction. The electron-donating nature of the methoxy group on the aromatic ring makes it activated for electrophilic substitution, allowing for a range of effective reagents.[5]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus oxychloride (POCl₃) | Reflux in acetonitrile or toluene | Readily available, effective for activated systems. | Can be harsh, may lead to chlorinated byproducts. |
| Phosphorus pentoxide (P₂O₅) | Reflux in toluene or xylene | Very powerful dehydrating agent. | Can be difficult to handle, reactions can be exothermic. |
| Polyphosphoric acid (PPA) | 100-140 °C, neat | Good for less reactive substrates. | High viscosity, difficult to stir, and work-up can be challenging. |
| Triflic anhydride (Tf₂O) | With a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures | Milder conditions, high yields.[3] | Expensive. |
For the synthesis of 7-methoxy-1-methyl-3,4-dihydroisoquinoline, phosphorus oxychloride (POCl₃) is often the reagent of choice due to its effectiveness and cost. However, if you are experiencing low yields or significant side product formation, exploring milder conditions with triflic anhydride could be beneficial.
Troubleshooting During the Reaction
Question 3: My Bischler-Napieralski reaction has a low yield of the desired 3,4-dihydroisoquinoline intermediate. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue and can stem from several factors. Below is a systematic approach to troubleshooting this problem.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC or LC-MS. If you observe unreacted starting material, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition.
-
Side Reactions: The most common side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[4][5] This is particularly prevalent at higher temperatures.
-
Moisture: The dehydrating agents used are highly sensitive to moisture. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents.
-
Reagent Quality: The quality of the dehydrating agent is paramount. Use a fresh bottle of POCl₃ or P₂O₅. Older reagents can absorb moisture and lose their efficacy.
Question 4: How do I perform the final oxidation step from 3,4-dihydroisoquinoline to this compound effectively?
Answer: The aromatization of the 3,4-dihydroisoquinoline intermediate is a crucial final step.
-
Catalytic Dehydrogenation: This is a clean and high-yielding method. Typically, 10% Palladium on carbon (Pd/C) is used as the catalyst in a high-boiling solvent like toluene, xylene, or decalin, and the mixture is refluxed. The reaction progress can be monitored by the cessation of hydrogen evolution or by TLC/LC-MS.
-
Chemical Oxidation: Other oxidizing agents like manganese dioxide (MnO₂) or sulfur in an inert solvent can also be used. However, these methods may require more extensive purification.
-
Catalyst Poisoning: Ensure that the 3,4-dihydroisoquinoline intermediate is free from any impurities that could poison the palladium catalyst, such as sulfur-containing compounds. Purifying the intermediate by column chromatography or recrystallization before this step is highly recommended if you suspect impurities.
Post-Reaction Troubleshooting: Work-up & Purification
Question 5: The work-up of my Bischler-Napieralski reaction is messy and gives a low recovery of the product. How can I improve this?
Answer: The work-up for reactions involving phosphorus-based reagents can be challenging.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice. This will hydrolyze the excess POCl₃ and any phosphorus-containing intermediates. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Basification: The product is a basic isoquinoline derivative. After quenching, the acidic aqueous solution should be carefully basified with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH of 9-10. This will deprotonate the isoquinolinium salt and allow it to be extracted into an organic solvent.
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Emulsions: Emulsions can sometimes form during extraction. Adding brine (saturated NaCl solution) can help to break up emulsions.
Question 6: I am having trouble purifying the final this compound product by column chromatography. It is streaking and the separation is poor.
Answer: The basic nature of the isoquinoline nitrogen can cause streaking on acidic silica gel.
-
Use of a Basic Modifier: As with the starting amide, adding a small amount of triethylamine (e.g., 1%) or a few drops of ammonium hydroxide to your eluent system can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.[6]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Basic alumina is a good alternative for the purification of basic compounds.
-
Solvent System Optimization: Carefully optimize your solvent system using TLC before running the column. For this compound, a starting point could be a mixture of ethyl acetate and hexanes, with the polarity gradually increased.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. You may need to optimize the conditions based on your specific experimental setup and observations.
Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenethylamine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise. If using acetyl chloride, it is advisable to add a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude amide by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous acetonitrile or toluene.
-
Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to pH 9-10 with concentrated NaOH solution, ensuring the temperature is kept low with an ice bath.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Step 3: Aromatization to this compound
-
Dissolve the crude 3,4-dihydroisoquinoline intermediate in toluene or xylene.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux for 4-12 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel using a hexanes/ethyl acetate eluent system, typically with the addition of 1% triethylamine.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic peaks for the methyl group, the methoxy group, and the aromatic protons.
-
¹³C NMR: Confirm the number of unique carbons.
-
Mass Spectrometry: Verify the molecular weight of the compound.[7][8]
-
Melting Point: Compare with the literature value if the product is a solid.
By following these guidelines and troubleshooting steps, you should be well-equipped to optimize the synthesis of this compound and achieve higher yields and purity in your experiments.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification Strategies for 7-Methoxy-1-methylisoquinoline
Welcome to the technical support guide for the purification of 7-Methoxy-1-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is the first step to a successful purification strategy. Three key features are paramount:
-
Basicity: The isoquinoline core contains a nitrogen atom which is weakly basic. Unsubstituted isoquinoline has a pKa of 5.14[1]. This basicity is the most important handle for purification, as it allows the molecule to be reversibly converted into a water-soluble salt by treatment with acid[1][2].
-
Polarity: The molecule possesses a polar methoxy group and the nitrogen heterocycle, but also a significant non-polar aromatic surface area and a methyl group. This intermediate polarity means it is soluble in a range of common organic solvents like dichloromethane, ethyl acetate, and acetone, but has low solubility in water in its neutral (free base) form[1].
-
Aromaticity & Stability: The aromatic isoquinoline ring system is relatively stable. However, N-heterocycles can sometimes be sensitive to strong oxidizing conditions or prolonged exposure to acidic silica gel.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Impurities are typically remnants of the synthetic route used. Common isoquinoline syntheses include the Bischler-Napieralski or Pomeranz–Fritsch reactions[1][3]. Therefore, potential impurities could include:
-
Unreacted Starting Materials: For instance, the N-acylated-β-phenylethylamine precursor used in a Bischler-Napieralski synthesis.
-
Reaction Intermediates: Such as the dihydroisoquinoline intermediate which may not have been fully oxidized or aromatized.
-
Side-Products: Impurities can arise from side reactions or incomplete reactions during the synthesis of precursors[4].
-
Reagents and Solvents: Residual cyclizing agents (e.g., phosphorus oxychloride byproducts), solvents, or bases used during the workup.
Q3: What are the primary purification strategies for this compound?
A3: The three most effective and widely applicable purification strategies are:
-
Acid-Base Extraction: This technique leverages the basicity of the isoquinoline nitrogen. It is exceptionally effective for removing non-basic (neutral or acidic) impurities and should often be the first purification step attempted after initial workup[5][6].
-
Silica Gel Column Chromatography: A standard and powerful method for separating compounds based on polarity. It is highly effective for separating the target compound from impurities of similar basicity but different polarity[7][8].
-
Recrystallization: If the compound is solid, recrystallization is an excellent final polishing step to achieve high purity. The key challenge is identifying a suitable solvent or solvent system[9].
Q4: How do I definitively assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment. No single method can rule out all possible impurities.
-
Chromatographic Methods (TLC, HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) is a high-resolution technique ideal for quantifying purity[10][11]. Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring purification progress.
-
Spectroscopic Methods (NMR): Quantitative ¹H NMR (qNMR) is a powerful, orthogonal technique. It can confirm the structure and provide an absolute purity value without needing reference standards for the impurities, and can detect non-UV active contaminants like residual solvents[12].
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My crude product is an oil/gum and won't crystallize.
-
Causality: The presence of impurities often disrupts the formation of a crystal lattice, resulting in an oil. Residual solvent can also act as a plasticizer.
-
Troubleshooting Steps:
-
Ensure Dryness: First, ensure all residual solvents are removed under a high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove stubborn residues.
-
Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away more soluble impurities and often induces crystallization of the desired product.
-
Attempt an Acid Salt: Convert the oily free base into a salt (e.g., the hydrochloride or sulfate salt). These salts often have higher melting points and are more crystalline than the free base. You can achieve this by dissolving the oil in a minimal amount of a solvent like diethyl ether or 2-propanol and adding a solution of HCl in the same solvent.
-
Proceed to Chromatography: If crystallization fails, the most reliable path forward is purification by column chromatography. Oily samples can be "dry loaded" onto the column to improve resolution.
-
Problem: I see significant tailing/streaking of my compound on a silica gel TLC plate or column.
-
Causality: This is a classic sign of a strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation, broad peaks, and often lower recovery.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). Add 0.5-1% triethylamine (TEA) or ammonia solution to the solvent system.[7] This base will preferentially interact with the acidic sites on the silica, allowing your basic compound to elute more symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) is a common alternative to silica for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be used.
-
Check for Overloading: Ensure you are not overloading your TLC plate or column, as this can also cause streaking.
-
Problem: My yield is very low after performing an acid-base extraction.
-
Causality: Low yield can result from several factors, including incomplete protonation/deprotonation, emulsion formation, or insufficient extraction cycles.
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous layer at each step. When extracting the base into the aqueous acid, the pH should be < 2. When regenerating the free base, the pH should be > 10.
-
Perform Multiple Extractions: A single extraction is rarely sufficient. Perform at least three extractions with fresh solvent at each stage (e.g., three washes with aqueous acid, followed by three back-extractions with an organic solvent after basification).
-
Break Emulsions: Emulsions (a stable suspension of the organic and aqueous layers) can trap your product. To break them, add a small amount of brine (saturated aqueous NaCl solution) and swirl gently. Letting the mixture stand or gentle centrifugation can also help.
-
Check Solvent Choice: Ensure the organic solvent you are using has low miscibility with water. Dichloromethane or ethyl acetate are common choices.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for primary purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Isolate Layers: Drain the lower aqueous layer (containing the protonated, water-soluble product salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-3 two more times with fresh 1 M HCl, combining the aqueous extracts each time. The organic layer now contains neutral impurities and can be set aside.
-
Wash Step (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., 20 mL) to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is > 10 (verify with pH paper). The free base of your product should precipitate or form an oily layer.
-
Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of the organic solvent (e.g., 50 mL). Shake vigorously as before.
-
Isolate Product: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into a clean flask. This layer contains your purified product.
-
Repeat Back-Extraction: Repeat steps 7-8 two more times with fresh organic solvent, combining the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Workflow Visualization
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a tiny amount of your crude material in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
The ideal system will give your target compound a Retention Factor (Rf) of 0.25-0.35 .[7]
-
If tailing is observed, add 0.5-1% triethylamine (TEA) to the chosen solvent system.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your chosen mobile phase (eluent).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If the product is poorly soluble in the eluent, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution, collecting the eluate in fractions (e.g., in test tubes).
-
Maintain a constant flow rate and never let the top of the silica bed run dry.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Decision-Making Workflow
Caption: Decision tree for chromatography method development.
Protocol 3: Purification by Recrystallization
This protocol is used as a final purification step for solid products.
Step-by-Step Methodology:
-
Solvent Screening: The goal is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold[9]. Test small amounts of your product in various solvents (see table below).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior for this compound |
| Hexane/Heptane | Non-polar | 69 / 98 | Likely insoluble at all temperatures. Good for trituration or as an anti-solvent. |
| Toluene | Non-polar | 111 | Potential candidate. Test solubility hot vs. cold. |
| Diethyl Ether | Slightly Polar | 35 | May be too soluble even when cold. Low boiling point can be difficult to work with. |
| Ethyl Acetate | Polar Aprotic | 77 | Good candidate. Often used for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | 56 | Often a very good solvent; may be too soluble. Can be used in a solvent/anti-solvent pair. |
| 2-Propanol (IPA) | Polar Protic | 82 | Excellent candidate. Alcohols are often good for recrystallizing N-heterocycles. |
| Ethanol/Methanol | Polar Protic | 78 / 65 | May be too soluble unless used in a pair with water or an anti-solvent like hexanes. |
| Water | Very Polar | 100 | Insoluble. Can be used as an anti-solvent with a miscible organic solvent like IPA or acetone. |
Section 4: Purity Assessment Methodologies
Choosing the right analytical technique is crucial for validating your purification success.
Table 2: Comparison of Key Purity Analysis Techniques
| Technique | Principle | Sample Prep | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase.[10][13] | Dissolve in mobile phase, filter. | High resolution and sensitivity; excellent for quantitative analysis and detecting closely related impurities. | Requires specific method development; impurities must have a chromophore (e.g., UV-active) to be detected. |
| q¹H NMR | Nuclear spin resonance in a magnetic field. Signal intensity is directly proportional to the number of protons.[12] | Dissolve in deuterated solvent with an internal standard. | Provides structural confirmation and absolute purity in one experiment; universal detection for proton-containing molecules; detects residual solvents.[11] | Lower sensitivity than HPLC; requires a high-field NMR instrument; complex spectra can be difficult to interpret. |
| GC-MS | Separation of volatile compounds in a gas phase, followed by mass analysis.[13] | Sample must be volatile or made volatile through derivatization. | Excellent separation for volatile impurities; provides molecular weight information from MS. | Compound may not be thermally stable or sufficiently volatile; may require derivatization. |
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
stability and degradation of 7-Methoxy-1-methylisoquinoline in experiments
Technical Support Center: 7-Methoxy-1-methylisoquinoline
Welcome to the technical support guide for this compound (7-M-1-MIQ). This document is designed for researchers, medicinal chemists, and formulation scientists to provide expert guidance on the stability and handling of this compound. We will explore its intrinsic chemical properties, potential degradation pathways, and provide robust protocols for its assessment.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
A1: this compound, with CAS Number 76143-84-5, is a heterocyclic aromatic compound.[1][2] Understanding its basic properties is crucial for its appropriate handling and use in experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Typically a solid (purity >95%) | [2] |
| InChI Key | TWFJNUYBPIJQJR-UHFFFAOYSA-N | [1] |
The structure contains an isoquinoline core, which is a bicyclic system with one nitrogen atom. The key functional groups influencing its reactivity and stability are the electron-donating methoxy group on the benzene ring and a methyl group at the 1-position, adjacent to the nitrogen atom.
Q2: What are the primary stability concerns I should be aware of when working with 7-M-1-MIQ?
A2: Based on the chemistry of the isoquinoline scaffold and its functional groups, the primary stability concerns are susceptibility to photodegradation, strong acidic conditions, and oxidation .
-
Photostability: The aromatic isoquinoline ring system can absorb UV radiation, making it prone to photodegradation. Similar N-heterocyclic compounds, like quinoline, are known to degrade under sunlight.[3]
-
Acidic Conditions: While generally stable, the methoxy group (an ether linkage) can be susceptible to cleavage under harsh acidic conditions, potentially yielding the corresponding 7-hydroxy derivative. The basic nitrogen atom will be protonated in acid, which can alter the electron distribution and reactivity of the entire ring system.
-
Oxidative Stress: The electron-rich aromatic system, the methyl group, and the tertiary nitrogen atom are all potential sites for oxidation.[4] This can lead to the formation of N-oxides or degradation of the ring structure under strong oxidizing agents.
Q3: How should I store 7-M-1-MIQ, both in solid form and in solution?
A3:
-
Solid Form: Store the compound in a tightly sealed, opaque container in a cool, dry, and dark environment. A desiccator at room temperature or in a refrigerator is ideal.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at low temperatures (2-8°C or -20°C). The choice of solvent is critical; ensure the solvent is inert and free of peroxides (e.g., freshly opened HPLC-grade ACN, DMSO). Avoid long-term storage in protic or acidic solvents.
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during the analysis and handling of 7-M-1-MIQ.
Q4: I am observing new, unexpected peaks in my HPLC chromatogram after my samples sit on the autosampler. What is causing this?
A4: This is a classic sign of in-situ degradation. The two most likely culprits are photodegradation from ambient light hitting the autosampler tray or instability in your sample solvent over time.
Troubleshooting Steps:
-
Assess Photostability: Rerun the experiment using light-protective amber vials or cover the autosampler tray. If the new peaks are reduced or eliminated, photodegradation is the cause.
-
Check Solvent Stability: Inject a freshly prepared standard and compare it to one that has been sitting in the autosampler for several hours. If the fresh sample is clean, your compound is degrading in the chosen solvent. Consider using a different solvent or adding a buffer to control the pH.
-
Temperature Effects: If your autosampler is not temperature-controlled, elevated room temperatures could be accelerating a slow degradation process. Use a cooled autosampler (e.g., 4°C) if possible.
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for unexpected peaks.
Q5: My forced degradation study under acidic conditions shows no significant degradation. Is 7-M-1-MIQ completely stable to acid?
A5: Not necessarily. While the compound may be stable under mild acidic conditions, forced degradation studies are intended to be stressful.[5] If you observe less than 5-10% degradation, your conditions may not be aggressive enough to establish a stability-indicating method.
Causality & Recommendations:
-
Insufficient Stress: The purpose of stress testing is to generate plausible degradants to prove your analytical method can resolve them.[6] No degradation means the specificity of your method for potential acid-hydrolysis products is unproven.
-
Protocol Enhancement: Per ICH guidelines, you should increase the stress level. Consider the following, in order:
-
Increase the temperature (e.g., from 40°C to 60°C or 80°C).
-
Extend the exposure time (e.g., from 2 hours to 8 or 24 hours).
-
Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl).
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) of 7-M-1-MIQ
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A guidelines. The goal is to achieve 5-20% degradation of the active substance.
1. Preparation:
-
Prepare a stock solution of 7-M-1-MIQ at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Prepare the following stress reagents: 1 M HCl, 1 M NaOH, and 6% H₂O₂.
2. Stress Conditions (Perform each in parallel):
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 8 hours.
-
At timed intervals (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute to a final concentration of ~50 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
At timed intervals (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with an equimolar amount of HCl, and dilute to ~50 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At timed intervals, withdraw an aliquot and dilute to ~50 µg/mL.
-
-
Thermal Degradation:
-
Place a small amount of solid 7-M-1-MIQ in a glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
At timed intervals, dissolve a portion of the solid in the diluent to prepare a ~50 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution (~50 µg/mL) and solid sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples alongside a control sample stored in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and identify any spectral changes in the degradants.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]
1. Chromatographic Conditions:
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the basic nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is essential in a development run to ensure elution of all potential degradants, which may have very different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity. |
| Detection | UV at ~275 nm | Isoquinoline systems typically have strong absorbance in this region. A PDA detector should be used to scan the full spectrum. |
2. Method Validation:
-
Specificity: Inject all samples from the forced degradation study. The method is specific if the main 7-M-1-MIQ peak is resolved from all degradation peaks (resolution > 1.5).
-
Linearity, Accuracy, Precision: Perform these validation experiments according to ICH Q2(R1) guidelines once the separation is optimized.
Potential Degradation Pathways
Based on the structure of 7-M-1-MIQ, several degradation pathways can be hypothesized. Identification of these products would typically require LC-MS analysis.[8]
Caption: Hypothesized degradation pathways for 7-M-1-MIQ.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Methoxy-1-methylisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-1-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to optimize your reaction conditions and achieve high yields of your target molecule.
Overview of Synthetic Strategy: The Bischler-Napieralski Approach
The most common and reliable method for synthesizing this compound is a three-step process centered around the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution reaction is highly effective for creating the dihydroisoquinoline core, especially with electron-rich aromatic rings like the one in our target molecule.[1][2][3] The overall workflow can be visualized as follows:
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Amide Formation - N-(2-(3-methoxyphenyl)ethyl)acetamide
Q1: My acylation of 3-methoxyphenethylamine is incomplete, resulting in a low yield of the amide precursor. What are the common causes and how can I fix this?
A1: Incomplete acylation is a frequent issue. Here are the primary causes and their solutions:
-
Purity of Starting Materials: Ensure your 3-methoxyphenethylamine is pure and free from contaminants. If necessary, purify it by distillation before use.
-
Reagent Stoichiometry: While a 1:1 molar ratio of amine to acetic anhydride is theoretically sufficient, using a slight excess of acetic anhydride (1.1-1.2 equivalents) can drive the reaction to completion.
-
Reaction Temperature: The reaction is typically exothermic. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the reaction rate and prevent side reactions.
-
Presence of a Base: While not always necessary, adding a non-nucleophilic base like triethylamine can scavenge the acetic acid byproduct and push the equilibrium towards the product.
Q2: I am observing the formation of diacylated byproducts. How can I prevent this?
A2: Diacylation can occur if the reaction conditions are too harsh. To mitigate this:
-
Controlled Reagent Addition: Add the acetic anhydride dropwise to the solution of the amine, rather than all at once. This maintains a low concentration of the acylating agent and minimizes over-reaction.
-
Lower Reaction Temperature: Maintain a lower reaction temperature (0-5°C) throughout the addition of acetic anhydride.
Step 2: Bischler-Napieralski Cyclization
Q3: The Bischler-Napieralski cyclization is giving me a very low yield of the desired 3,4-dihydro-7-methoxy-1-methylisoquinoline. What should I investigate?
A3: Low yields in the Bischler-Napieralski reaction are a common challenge. The key is to optimize the cyclization conditions.[4]
-
Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used and effective dehydrating agent for this reaction.[1][2] For less reactive substrates, a combination of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective.[4][5]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.
-
Reaction Temperature and Time: The reaction typically requires heating. Refluxing in an appropriate solvent like toluene or acetonitrile is common. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Solvent Choice: Toluene and acetonitrile are good first choices. For higher temperatures, xylene can be used.[4]
Q4: I am observing a significant amount of a styrene-like byproduct. What is causing this and how can I minimize it?
A4: The formation of a styrene derivative is likely due to a retro-Ritter reaction, a known side reaction in the Bischler-Napieralski synthesis.[4][5] This is more prevalent at higher temperatures.
-
Temperature Control: Use the lowest possible temperature that allows for efficient cyclization.
-
Nitrile as Solvent: Using a nitrile solvent, such as acetonitrile, can help to shift the equilibrium away from the retro-Ritter byproduct.[5]
Step 3: Aromatization (Dehydrogenation)
Q5: My dehydrogenation of the dihydroisoquinoline intermediate is not going to completion. What can I do to improve the conversion?
A5: Incomplete dehydrogenation can be addressed by modifying the reaction conditions:
-
Catalyst Loading: Ensure you are using a sufficient amount of the Palladium on carbon (Pd/C) catalyst, typically 5-10 mol%.
-
Reaction Temperature: This reaction usually requires high temperatures. Refluxing in a high-boiling solvent like decalin or diphenyl ether is often necessary.
-
Hydrogen Acceptor: While heating alone can sometimes effect dehydrogenation, the reaction is often more efficient in the presence of a hydrogen acceptor.
-
Alternative Reagents: If Pd/C is not effective, other oxidizing agents like manganese dioxide (MnO₂) or sulfur can be used.[6]
Q6: The purification of the final product, this compound, is proving difficult. What are the best practices?
A6: Purification can be challenging due to the similar polarity of the product and any remaining starting material or byproducts.
-
Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The optimal solvent system should be determined by TLC.[7][8]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step.
Part 2: Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide
-
To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0°C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can often be used in the next step without further purification.
Protocol 2: Bischler-Napieralski Cyclization
-
Dissolve the crude N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide.
-
Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Aromatization to this compound
-
To a solution of the crude 3,4-dihydro-7-methoxy-1-methylisoquinoline (1.0 eq) in a high-boiling solvent such as decalin, add 10% Palladium on carbon (10 mol%).
-
Heat the mixture to reflux (approximately 190°C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Data Presentation
Table 1: Optimization of Bischler-Napieralski Reaction Conditions
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Toluene | 110 | 4 | ~75 |
| 2 | POCl₃ | Acetonitrile | 82 | 6 | ~70 |
| 3 | P₂O₅/POCl₃ | Toluene | 110 | 2 | ~85 |
| 4 | Tf₂O, 2-chloropyridine | DCM | 0 | 1 | ~90[1] |
Note: Yields are approximate and can vary based on the purity of starting materials and reaction scale.
References
-
PrepChem. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. Retrieved from [Link]
- Ji, D., et al. (2015). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C.
- Kumar, S., & Singh, V. K. (2020). A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean Oxidant. Canadian Journal of Chemistry, 98(11), 681-687.
-
SpectraBase. (n.d.). Isoquinolin-6-ol, 7-methoxy-1-methyl-. Retrieved from [Link]
- Beilstein Journals. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 1680-1704.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Kametani, T., et al. (1987). Bischler-Napieralski Cyclization of N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide. Chemical and Pharmaceutical Bulletin, 35(8), 3375-3380.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
ResearchGate. (2022). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
lookchem. (n.d.). Acetamide, N-3-butenyl-N-[2-(3-methoxyphenyl)ethyl]-. Retrieved from [Link]
-
ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
HDH Synthesis. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
National Institutes of Health. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2013). N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-7-methylisoquinoline. Retrieved from [Link]
- Universidad de Alicante. (2021). Dehydrogenation of N‐Heterocyclic Compounds Using H2O2 and Mediated by Polar Solvents. Chemistry – A European Journal, 27(42), 10896-10901.
- PubMed. (2004). Recoverable Pd/C catalyst mediated dehydrogenation of sterols and an improved synthesis of 1α-hydroxydehydroepiandrosterone. Tetrahedron Letters, 45(44), 8225-8228.
- MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions.
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Retrieved from [Link]
- MDPI. (2025).
-
eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]
- PubMed. (2007). Deoxygenation of polyhydroxybenzenes: an alternative strategy for the benzene-free synthesis of aromatic chemicals. Angewandte Chemie International Edition in English, 46(40), 7664-7667.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fluorescence Quenching with 7-Methoxy-1-methylisoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-1-methylisoquinoline. This guide is designed to provide in-depth troubleshooting assistance for fluorescence quenching and other common photophysical issues you may encounter during your experiments. As every experimental system is unique, this guide emphasizes understanding the underlying principles to empower you to diagnose and resolve issues effectively.
Part 1: Foundational Concepts in Fluorescence
Before delving into troubleshooting, it is crucial to understand the fundamental principles governing the fluorescence of isoquinoline derivatives. The fluorescence of these molecules is highly sensitive to their environment, making them powerful probes but also susceptible to various quenching phenomena.
Understanding the Jablonski Diagram and Fluorescence
Fluorescence is a multi-step process involving the absorption of light by a molecule (the fluorophore), which excites it to a higher electronic state. The molecule then rapidly loses some energy through non-radiative processes before returning to its ground state by emitting a photon of light at a longer wavelength than the absorbed light. This entire process is elegantly illustrated by the Jablonski diagram.
Caption: A systematic workflow for troubleshooting fluorescence quenching issues.
Part 3: Experimental Protocols
Here are detailed protocols for key experiments to diagnose the issues discussed above.
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a working solution of this compound in your experimental buffer at a concentration that gives an absorbance of approximately 0.1 at the expected absorption maximum.
-
Perform an excitation scan: Set the emission monochromator to an estimated emission wavelength and scan a range of excitation wavelengths. The peak of this scan is your optimal excitation wavelength (λex).
-
Perform an emission scan: Set the excitation monochromator to the optimal λex determined in the previous step and scan a range of emission wavelengths. The peak of this scan is your optimal emission wavelength (λem).
-
Record the optimal λex and λem for all future experiments in this specific buffer system.
Protocol 2: Concentration-Dependent Fluorescence Study (to check for ACQ and IFE)
-
Prepare a concentrated stock solution of this compound in your chosen solvent.
-
Create a dilution series: Prepare a series of dilutions from the stock solution in your experimental buffer. The concentration range should span from very dilute (e.g., nanomolar) to the highest concentration you plan to use.
-
Measure absorbance: For each dilution, measure the absorbance at the optimal excitation wavelength.
-
Measure fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.
-
Data analysis: Plot the fluorescence intensity as a function of concentration. Also, plot fluorescence intensity versus absorbance.
-
Interpretation:
-
Linear relationship: If the fluorescence intensity increases linearly with both concentration and absorbance (at low absorbance values), ACQ and IFE are likely not significant issues in the tested range.
-
Non-linear relationship: A plateau or decrease in fluorescence intensity at higher concentrations suggests the presence of ACQ or IFE. If the absorbance is above 0.1, IFE is a likely contributor.
-
Protocol 3: Distinguishing Static vs. Dynamic Quenching with a Stern-Volmer Plot
This protocol is for when you have an identified quencher and want to understand the mechanism.
-
Prepare a stock solution of your quencher.
-
Prepare samples: In a series of cuvettes, add a fixed concentration of this compound. Then, add increasing concentrations of the quencher to each cuvette. Include a control sample with no quencher.
-
Measure fluorescence: Measure the fluorescence intensity (F) of each sample. Let F₀ be the fluorescence intensity in the absence of the quencher.
-
Construct the Stern-Volmer plot: Plot F₀/F versus the quencher concentration [Q].
-
Interpretation:
-
Linear plot: A linear Stern-Volmer plot is indicative of a single quenching mechanism, either purely static or purely dynamic.
-
Upward curving plot: An upward deviation from linearity suggests a combination of static and dynamic quenching.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for this compound?
A: The solubility of this compound in water is not well-documented and may be limited. However, for many fluorophores, water can act as a quencher through interactions with its high-energy vibrations. [1][2]It is recommended to test the solubility and fluorescence behavior in your specific aqueous buffer. You may need to use a co-solvent like DMSO or ethanol to first dissolve the compound before diluting it in your aqueous medium.
Q: How does temperature affect my fluorescence measurements?
A: Temperature can have a significant impact on fluorescence. Generally, an increase in temperature leads to a decrease in fluorescence intensity due to an increased probability of non-radiative decay pathways (e.g., increased collisions in dynamic quenching). [3]It is crucial to maintain a constant and controlled temperature during your experiments for reproducible results.
Q: What are some common quenchers I should be aware of in biological assays?
A: In biological systems, common quenchers include molecular oxygen, iodide ions, and molecules with heavy atoms. [3]Additionally, some biological molecules themselves can act as quenchers through FRET (Förster Resonance Energy Transfer) if their absorption spectrum overlaps with the emission spectrum of your fluorophore.
Part 5: Data Summary Table
| Isoquinoline Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 | 0.1 M H₂SO₄ | [4] |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 425 | 0.812 | 0.1 M H₂SO₄ | [4] |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 442 | 0.655 | 0.1 M H₂SO₄ | [4] |
| 9-(4-methoxyphenyl)-isoquinolinium | ~350 | ~450 | 0.28 | CH₂Cl₂ | [5] |
References
- Hohlfeld, M., et al. (2024).
- Wrobel, R., et al. (2018).
- Joshi, N.K., et al. (2013). Steady State and Time-Resolved Fluorescence Study of Isoquinoline: Reinvestigation of Excited State Proton Transfer. The Journal of Physical Chemistry A, 117(4), 651-658.
- Edinburgh Instruments. (2021).
- MDPI. (2018).
- BenchChem. (2025). Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions.
- ChemicalBook. Synthesis of this compound.
- CymitQuimica. This compound.
- Wikipedia. Quenching (fluorescence).
- Daltrozzo, E., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics, 22(44), 25576-25585.
- Royal Society of Chemistry. (2020).
- Royal Society of Chemistry. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- ResearchGate.
- ACS Publications. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C.
- Royal Society of Chemistry. (2007).
- National Institutes of Health. (2011). Multi-path quenchers: efficient quenching of common fluorophores.
- BenchChem. troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
Sources
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
common experimental errors with 7-Methoxy-1-methylisoquinoline
Technical Support Center: 7-Methoxy-1-methylisoquinoline
A Guide for Researchers and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and basic properties of this compound.
1.1: Safety & Handling
Question: What are the primary safety precautions I should take when handling this compound and its precursors?
Answer: As with any isoquinoline derivative, proper safety protocols are paramount. While specific data for this compound is limited, the general class of isoquinolines presents known hazards. Always consult the Safety Data Sheet (SDS) for any chemical you are using.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle the compound and all volatile reagents within a certified chemical fume hood to avoid inhalation of dust, vapors, or mists.[1][3]
-
Exposure Response:
-
Skin Contact: If contact occurs, wash the affected area immediately with plenty of soap and water. Remove contaminated clothing.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
-
1.2: Storage & Stability
Question: My sample of this compound has developed a yellow tint over time. Is it still usable?
Answer: The development of a yellow color upon storage is a known characteristic of many isoquinoline compounds.[5] This is often due to minor oxidation or degradation upon exposure to air and light.
-
Cause: The nitrogen lone pair and the electron-rich aromatic system can be susceptible to slow oxidation.
-
Impact on Usability: For many applications, a slight discoloration may not significantly impact the reactivity, especially if the discoloration is minor. However, for applications requiring high purity, such as in late-stage drug development or for generating reference standards, the material should be repurified.
-
Recommended Storage: To minimize degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen), sealed tightly in a dark container, and at room temperature or refrigerated.[6][7] Purity should be re-assessed via TLC, HPLC, or NMR if the material has been stored for an extended period or shows significant color change.
Section 2: Synthesis Troubleshooting Guide
The Bischler-Napieralski reaction is the most common and effective route for synthesizing 1-substituted-3,4-dihydroisoquinolines, which are then dehydrogenated to form the target isoquinoline.[8][9][10] This section focuses on troubleshooting this critical synthetic sequence.
Question: I am experiencing a very low yield in my Bischler-Napieralski synthesis of this compound. What are the likely causes?
Answer: Low yield in this reaction is a frequent issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or mechanistic hurdles related to the substrate. The reaction proceeds via an electrophilic attack of a nitrilium ion intermediate on the electron-rich aromatic ring.[11] Understanding this mechanism is key to troubleshooting.
Troubleshooting Low Yield:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Moisture Contamination | The dehydrating agents used (e.g., POCl₃, P₂O₅) are extremely moisture-sensitive. Water will rapidly quench these reagents, preventing the formation of the critical nitrilium ion intermediate necessary for cyclization. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle dehydrating agents under an inert atmosphere (argon or nitrogen). |
| Sub-optimal Temperature | The intramolecular electrophilic aromatic substitution step has a significant activation energy barrier. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessive heat can lead to polymerization or decomposition of the starting amide. | For POCl₃-mediated reactions, a common starting point is refluxing in an appropriate solvent like toluene or acetonitrile. Small-scale experiments to screen temperatures (e.g., 80°C, 100°C, 120°C) are recommended. |
| Poor Precursor Quality | The starting N-[2-(4-methoxyphenyl)ethyl]acetamide must be pure. Impurities from its synthesis can interfere with the cyclization. | Purify the starting amide by recrystallization or column chromatography before use. Confirm purity by ¹H NMR and melting point. |
| Insufficient Dehydrogenation | The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. This intermediate must be dehydrogenated (oxidized) to form the final aromatic isoquinoline. This step is often overlooked as a source of yield loss. | Use an effective dehydrogenation agent like 10% Palladium on carbon (Pd/C) in a high-boiling solvent (e.g., decalin) or elemental sulfur. Monitor the reaction by TLC or GC-MS to ensure full conversion. |
| Formation of Abnormal Products | While the methoxy group at the para position strongly directs cyclization to the desired position, under certain conditions, migration or alternative cyclization can occur, leading to isomeric impurities that are difficult to separate.[12] | Use the mildest effective conditions. Ensure slow, controlled addition of the dehydrating agent. Analyze the crude product carefully by NMR to check for the presence of isomers. |
Troubleshooting Workflow: Bischler-Napieralski Synthesis
Caption: Troubleshooting logic for low synthesis yield.
Section 3: Purification Troubleshooting Guide
Purifying this compound can be challenging due to its basicity, potential for forming closely-related impurities, and its physical properties.
Question: I am unable to obtain a pure, solid product after column chromatography. My final product is a persistent yellow-brown oil. What can I do?
Answer: This is a common issue. The oily nature suggests the presence of residual solvents or impurities that are depressing the melting point. The color, as discussed, can be inherent but is often exacerbated by impurities. The key is a systematic approach to optimizing the purification.
3.1: Column Chromatography
The Challenge: The basic nitrogen atom in the isoquinoline ring can interact strongly with the acidic silica gel surface. This can lead to significant tailing of the product spot on TLC, poor separation on the column, and in some cases, irreversible adsorption or degradation of the product on the stationary phase.
Solutions:
-
Deactivate the Silica Gel: Before preparing your slurry, pre-treat the silica gel with a solvent mixture containing 1-2% triethylamine (Et₃N) or ammonia. For the column itself, use an eluent that is also doped with a small amount of base (e.g., 0.5-1% Et₃N). This neutralizes the acidic silanol groups, leading to sharper peaks and better recovery.
-
Optimize the Solvent System:
-
Initial Screening: Use TLC to screen various solvent systems. Start with a non-polar solvent and gradually increase polarity. Common systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.
-
Finding the "Sweet Spot": Aim for an R_f value of ~0.3 for your target compound on the TLC plate. This R_f typically provides the best separation during column chromatography.
-
-
Consider Alumina: If silica gel proves problematic, neutral alumina is an excellent alternative stationary phase for the purification of basic compounds like isoquinolines.
Purification Strategy Decision Tree
Caption: Decision process for purification strategy.
3.2: Recrystallization
Question: What is a good solvent system for recrystallizing this compound?
Answer: Finding the right recrystallization solvent requires some experimentation. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Recommended Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a small amount of a test solvent (e.g., 0.5 mL) at room temperature. Observe the solubility.
-
If insoluble, gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
Promising Solvent Systems:
-
Single Solvents: Isopropanol, Ethanol, Ethyl Acetate, Toluene.
-
Solvent Pairs: Ethyl Acetate/Hexanes, Toluene/Hexanes. (Dissolve in the "good" solvent while hot, then add the "poor" solvent dropwise until turbidity appears, then cool).
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Bischler-Napieralski Reaction
This protocol provides a representative procedure. Researchers should adapt it based on their specific scale and available equipment.
-
Amide Formation:
-
Dissolve 1.0 equivalent of N-[2-(4-methoxyphenyl)ethyl]amine in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride.
-
Add 1.2 equivalents of triethylamine to act as a base.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting amine.
-
Perform a standard aqueous workup to isolate the crude N-[2-(4-methoxyphenyl)ethyl]acetamide. Purify if necessary.
-
-
Cyclization (Bischler-Napieralski):
-
Place the dried amide (1.0 eq) in a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere.
-
Add anhydrous toluene (or acetonitrile) as the solvent.
-
Add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise at room temperature. The reaction is often exothermic.
-
After the addition is complete, heat the mixture to reflux (typically 80-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and then carefully quench by pouring it slowly over crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH₄OH until pH > 10.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
-
Dehydrogenation:
-
Dissolve the crude dihydroisoquinoline in a high-boiling solvent like decalin or xylene.
-
Add 10% by weight of 10% Palladium on Carbon (Pd/C).
-
Heat the mixture to reflux for 6-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude material is ready for purification.
-
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for isoquinoline reactivity, not directly linked)
-
GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]
-
SlideShare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]
-
Kametani, T., et al. (1972). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Vdocuments. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Retrieved from [Link]
-
LabAlley. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
ResearchGate. (2025). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
HETEROCYCLES. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Retrieved from [Link]
-
BioProcess International. (2024). Strategies to Address Large Molecule Purification Challenges. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. 43207-78-9 CAS MSDS (7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 7-METHOXY-ISOQUINOLINE | 39989-39-4 [chemicalbook.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Isoquinoline.pptx [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 7-Methoxy-1-methylisoquinoline Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Methoxy-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The choice of solvent is critical and depends on the intended downstream application. For general laboratory use, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic molecules. For applications where DMSO is inappropriate (e.g., certain cell-based assays), a co-solvent system, such as a mixture of ethanol and water, may be considered. Always verify the solubility at your target concentration by preparing a small test batch first.
Q2: My solution of this compound has turned a pale yellow/brown. What happened, and is it still usable?
A2: Discoloration is a common indicator of chemical degradation, likely due to oxidation or photodegradation. The isoquinoline scaffold can be susceptible to oxidation, especially when exposed to air and light over time. While slight discoloration may not always correlate with a significant loss of potency, it signifies that the integrity of the solution is compromised. We strongly recommend preparing a fresh solution and implementing stricter storage protocols. For critical applications, the purity of the discolored solution should be verified using an analytical technique like HPLC before use.
Q3: Can I store my prepared solution at room temperature on the lab bench?
A3: No, this is strongly discouraged. Room temperature storage, especially with exposure to ambient light, can significantly accelerate degradation.[1] To maintain stability, solutions should be stored at low temperatures, protected from light. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing it at -20°C or -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles.
Q4: I observed precipitation in my solution after storing it in the refrigerator. What caused this and how can I fix it?
A4: Precipitation upon cooling is typically due to the compound's concentration exceeding its solubility limit at the lower temperature. This can be resolved by gently warming the solution (e.g., in a 37°C water bath) and vortexing until the precipitate redissolves. To prevent this, consider preparing the stock solution at a slightly lower concentration or using a co-solvent system that enhances solubility across a wider temperature range.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific stability issues, their root causes, and systematic approaches to resolve them.
Issue 1: Rapid Solution Discoloration and Degradation
Symptoms: A freshly prepared, clear solution rapidly turns yellow or brown within hours or a few days, even when stored in the cold. Analytical assessment shows the appearance of new peaks in the chromatogram.
Causality Analysis: This accelerated degradation points towards oxidative stress or photodegradation. The methoxy group on the isoquinoline ring can influence the electron density of the aromatic system, potentially making it more susceptible to certain degradation pathways.[2] Forced degradation studies are an essential tool to investigate such susceptibilities under controlled stress conditions.[3][4]
Troubleshooting Workflow:
Caption: Potential degradation pathways for this compound.
Solution-Oriented Protocol: The most effective way to diagnose and mitigate this issue is to perform a forced degradation study to understand the compound's liabilities.
Data Summary & Recommended Conditions
| Parameter | Recommendation | Rationale |
| Solvents | 1. DMSO (Primary) 2. Acetonitrile 3. Ethanol/Water | High solubility in DMSO. Acetonitrile and Ethanol are good alternatives for HPLC and some biological assays. [5] |
| pH Control | Use a buffer system (pH 6.0-7.5) | Isoquinolines can be susceptible to acid/base hydrolysis. A neutral pH buffer minimizes this risk. [1] |
| Temperature | Short-term (<2 weeks): 2-8°C Long-term (>2 weeks): -20°C or -80°C | Lower temperatures slow down the rate of all chemical degradation reactions. [1] |
| Light Exposure | Store in amber glass vials or wrap clear vials in aluminum foil. | Protects against photodegradation, a common pathway for aromatic heterocyclic compounds. [1] |
| Atmosphere | For maximum stability, purge solvent and headspace with an inert gas (N₂ or Ar). | Minimizes oxidative degradation by removing atmospheric oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the this compound solution to identify its primary degradation pathways, as recommended by ICH guidelines. [4] Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, heat, and light.
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis. [1]3. Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis. [1]4. Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at 2, 8, and 24 hours. [1]5. Thermal Degradation: Store a vial of the stock solution in an oven at 60°C, protected from light. Sample at 24 and 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Keep a control sample wrapped in foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [6]
Protocol 2: Key Parameters for a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.
Objective: To develop an HPLC method that resolves the parent peak from all new peaks formed during the forced degradation study.
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides good hydrophobic retention for a wide range of organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution (e.g., 10% to 90% B over 20 minutes) is essential to elute both the parent compound and potentially more polar or non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector (e.g., 254 nm and 280 nm) or Photodiode Array (PDA) | A PDA detector is highly recommended as it can assess peak purity and help identify the optimal wavelength for detection of both the parent and its degradants. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
References
-
ResearchGate. (n.d.). General pathway of isoquinoline degradation. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
-
MDPI. (2019). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Retrieved from [Link]
-
KEGG Pathway Database. (n.d.). Isoquinoline alkaloid biosynthesis. Retrieved from [Link]
-
YouTube. (2021). Degradation of alkaloids. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
NIH. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
The Isoquinoline Scaffold: A Comparative Guide to 7-Methoxy-1-methylisoquinoline and Its Prominent Analogs
For the discerning researcher in drug discovery and medicinal chemistry, the isoquinoline scaffold is a familiar and highly valued structural motif.[1] This bicyclic aromatic heterocycle is the backbone of numerous natural alkaloids and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The specific biological profile of an isoquinoline derivative is intricately dictated by the nature and positioning of its substituents, a classic demonstration of structure-activity relationships.
This guide provides an in-depth comparison of the lesser-known 7-Methoxy-1-methylisoquinoline with three well-characterized and clinically significant isoquinoline alkaloids: Papaverine, Noscapine, and Berberine. While direct and extensive experimental data for this compound is not abundant in publicly accessible literature, we can infer its potential properties based on the established influence of its constituent functional groups on the isoquinoline core. This analysis, juxtaposed with the robust data available for our selected prominent analogs, will offer valuable insights for researchers exploring novel isoquinoline-based therapeutics.
The Subject of Inquiry: this compound
This compound is a synthetic isoquinoline derivative characterized by a methyl group at the C1 position and a methoxy group at the C7 position. While its unique substitution pattern makes it an intriguing candidate for pharmacological screening, comprehensive biological evaluations are not widely reported. However, we can dissect its structure to postulate its potential activities. The presence of a methoxy group, an electron-donating substituent, can influence the molecule's lipophilicity and its ability to interact with biological targets.[4] For instance, some derivatives of 7-methoxy-2-methylisoquinolin-1(2H)-one have been noted for their potential anticancer, antimicrobial, and anti-inflammatory properties.[5]
Comparative Analysis with Key Isoquinoline Alkaloids
To understand the potential of this compound, we will compare it to three well-studied isoquinoline alkaloids, each with a distinct pharmacological profile.
Papaverine: The Vasodilator
Papaverine is a benzylisoquinoline alkaloid primarily known for its smooth muscle relaxant and vasodilator effects.[6][7] It is clinically used to treat visceral spasms and vasospasms.[8]
-
Mechanism of Action: Papaverine's primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[6][8] This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn mediate smooth muscle relaxation.[6] Recent studies have also highlighted its potential antiviral, anti-inflammatory, and anticancer activities.[9][10]
Noscapine: The Anti-tussive and Anti-mitotic Agent
Noscapine, a phthalideisoquinoline alkaloid, has a long history of use as a non-sedating cough suppressant.[11] More recently, it has garnered significant attention for its potent anti-cancer properties.[5][11]
-
Mechanism of Action: Unlike many other anti-cancer agents, noscapine exhibits low toxicity to normal tissues.[12] Its anti-mitotic activity stems from its ability to bind to tubulin, altering microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[12][13] Noscapine and its analogs are considered promising candidates for cancer chemotherapy, especially in cases of resistance to other drugs like paclitaxel.[5]
Berberine: The Metabolic Regulator
Berberine is a protoberberine alkaloid with a bright yellow color and a long history of use in traditional medicine.[14] Modern research has validated its wide range of pharmacological effects, most notably in the regulation of metabolism.[15]
-
Mechanism of Action: Berberine's anti-diabetic effects are attributed to its ability to activate AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[16][17][18] AMPK activation enhances insulin sensitivity, promotes glycolysis, and reduces hepatic gluconeogenesis.[17][19] Berberine also exhibits significant anti-inflammatory, antimicrobial, and anticancer properties.[15][19]
Data Summary: A Comparative Overview
The following table summarizes the key properties and reported biological activities of our subject compounds.
| Compound | Structure | Primary Biological Activity | Mechanism of Action | Reported IC50/MIC Values |
| This compound | Potential anticancer, antimicrobial | Not experimentally determined | Data not available | |
| Papaverine | Vasodilator, smooth muscle relaxant | Non-selective PDE inhibitor | Varies by target and assay | |
| Noscapine | Anti-tussive, Anti-mitotic (anticancer) | Tubulin binding, microtubule disruption | Varies by cell line (e.g., significant tumor volume reduction in xenograft models)[20] | |
| Berberine | Anti-diabetic, anti-inflammatory, antimicrobial | AMPK activation | Varies by target and assay (e.g., MICs against various bacteria) |
Experimental Protocols: Synthesis and Evaluation
The synthesis of the isoquinoline core is a fundamental aspect of developing novel derivatives. Two classical methods are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[4][21]
Step-by-step Methodology:
-
Amide Formation: A β-phenylethylamine is acylated with an acid chloride or anhydride to form the corresponding amide.[22]
-
Cyclization: The amide is treated with a dehydrating agent and Lewis acid, such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3), under reflux conditions.[4][23] This promotes intramolecular electrophilic aromatic substitution to yield the dihydroisoquinoline.[23]
-
Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated using a catalyst like palladium on carbon (Pd/C) to afford the final isoquinoline product.[22]
Diagram of the Bischler-Napieralski Reaction Workflow
Caption: A simplified workflow of the Bischler-Napieralski reaction for isoquinoline synthesis.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[24]
Step-by-step Methodology:
-
Imine Formation: A β-arylethylamine is reacted with an aldehyde or ketone to form a Schiff base (imine).[25]
-
Cyclization: The reaction is subjected to acidic conditions, which catalyzes an intramolecular electrophilic aromatic substitution (a Mannich-type reaction) to yield the tetrahydroisoquinoline.[25][26] The presence of electron-donating groups on the aromatic ring facilitates this step.[25]
-
Aromatization: The resulting tetrahydroisoquinoline is oxidized to the isoquinoline.
Diagram of the Pictet-Spengler Reaction Workflow
Caption: A simplified workflow of the Pictet-Spengler reaction for isoquinoline synthesis.
In Vitro Evaluation of Biological Activity: MTT Assay for Cytotoxicity
A common method to assess the potential anticancer activity of a compound is the MTT assay, which measures cell viability.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways of Prominent Isoquinolines
The diverse biological effects of papaverine, noscapine, and berberine are mediated through distinct signaling pathways.
Diagram of Berberine's Mechanism of Action
Caption: Berberine activates AMPK, leading to improved glucose metabolism.
Diagram of Noscapine's Anti-mitotic Action
Sources
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 76143-84-5 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 1-Methoxy-7-methylisoquinoline | C11H11NO | CID 68249440 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 7-Methoxy-1-methylisoquinoline Analogs in Oncology Research
In the landscape of oncological drug discovery, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds with significant therapeutic potential.[1] Among these, 7-Methoxy-1-methylisoquinoline has emerged as a promising starting point for the development of novel anticancer agents. This guide provides a comprehensive comparative analysis of the efficacy of various this compound analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapies.
The Scientific Rationale: Targeting Cancer with Isoquinoline Derivatives
Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[2] Their mechanism of action is often multifaceted, involving the inhibition of critical cellular processes such as cell proliferation, migration, and the induction of apoptosis. Certain isoquinolinones have been shown to exert their anticancer effects by targeting key enzymes like topoisomerase or by interfering with signaling pathways crucial for tumor growth and survival.[3] The 7-methoxy and 1-methyl substitutions on the isoquinoline core are considered important pharmacophoric features, influencing the molecule's interaction with its biological targets.[4]
This guide will focus on a comparative analysis of analogs where substitutions are made at various positions of the this compound scaffold to understand their impact on cytotoxic efficacy.
Comparative Efficacy of this compound Analogs: A Data-Driven Analysis
While a single comprehensive study systematically evaluating a wide range of this compound analogs is not yet available in the public domain, we can synthesize a comparative analysis from existing research on structurally related isoquinoline and quinoline derivatives. The following table summarizes the cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells, with a lower value indicating higher potency.
| Compound ID | Scaffold | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-aryl-6,7-dimethoxyquinoline | 4-alkoxy (propyl) | NCI-59 Cell Panel | Varies (significant growth inhibition) | [5] |
| 1b | 2-aryl-6,7-dimethoxyquinoline | 4-alkoxy (propyl) with modifications | NCI-59 Cell Panel | Varies (potent) | [5] |
| 2a | Quinazoline | 6,7-dimethoxy-4-anilino | Hep-G2, MCF-7 | Low micromolar | [6] |
| 3a | Substituted isoquinolin-1-one | 3-biphenyl-N-methyl | 5 human cancer cell lines | Potent | [1] |
| 3b | Substituted isoquinolin-1-one | O-(3-hydroxypropyl) | 5 human cancer cell lines | More potent than parent | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data, though from varied sources, allows for the deduction of several key SAR trends:
-
Substitution at the 1-Position: The nature of the substituent at the 1-position of the isoquinoline ring significantly influences cytotoxic activity. Replacing the methyl group with larger aromatic or heterocyclic moieties can lead to enhanced potency, likely due to increased interaction with the target protein's binding site.
-
Role of the 7-Methoxy Group: The methoxy group at the 7-position is a common feature in many bioactive isoquinolines. Its electron-donating nature can influence the overall electron density of the aromatic system, potentially impacting binding affinity and pharmacokinetic properties. Studies on related quinoline derivatives suggest that the position and number of methoxy groups are crucial for anticancer activity.[4]
-
Modifications to the Core Scaffold: Bioisosteric replacement of the isoquinoline core with a quinazoline or quinoline scaffold, while retaining key pharmacophoric features like the 6,7-dimethoxy substitution, has yielded compounds with potent anticancer activity.[6] This highlights the versatility of these heterocyclic systems in drug design.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The data presented in this guide is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[7][8]
Principle of the MTT Assay:
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram:
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound analogs.
Concluding Remarks and Future Directions
The comparative analysis of this compound analogs, synthesized from fragmented yet informative studies, underscores the potential of this scaffold in the development of novel anticancer agents. The structure-activity relationships derived from the available data provide a rational basis for the design of more potent and selective compounds. Future research should focus on a systematic exploration of substitutions at various positions of the isoquinoline ring to build a more comprehensive SAR profile. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most promising analogs will be crucial for their advancement as clinical candidates. The experimental protocols detailed herein offer a robust framework for the continued evaluation of these and other novel chemical entities in the ongoing fight against cancer.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Creative Bioarray. Cell Viability Assay Protocols. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Lee, S. K., et al. Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 2001, 24(4), 276-80. [Link]
-
Nam, G., et al. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 1998, 21(2), 193-7. [Link]
-
Abdul Mutalib, M., et al. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 2022. [Link]
-
El-Sayed, M. A., et al. Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 2023. [Link]
-
Singh, P., et al. Design and discovery of novel monastrol-1,3,5-triazines as potent anti-breast cancer agent via attenuating Epidermal Growth Factor Receptor tyrosine kinase. Bioorganic Chemistry, 2021. [Link]
-
Özenver, N., et al. Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 2023. [Link]
-
Yilmaz, V. T., et al. Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. [Link]
-
Qian, Y., et al. Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]
-
Sharma, A., et al. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Pharmaceuticals, 2022. [Link]
-
Science.gov. cancer cells ic50: Topics by Science.gov. [Link]
-
Ghasemian, A., et al. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International Journal of Nanomedicine, 2015. [Link]
-
Abd-Alhfeez, M. M., et al. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2016. [Link]
-
Mokhtar, M., et al. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
-
El-Damasy, A. K., et al. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 2019. [Link]
-
Iannelli, P., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 2021. [Link]
-
El-Gohary, N. S., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 2024. [Link]
-
Kim, H. J., et al. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 2022. [Link]
Sources
- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of 7-Methoxy-1-methylisoquinoline's Biological Targets: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. 7-Methoxy-1-methylisoquinoline, a member of the diverse isoquinoline alkaloid family, represents such a starting point. Isoquinoline alkaloids are known to possess a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects, suggesting a rich landscape of potential biological targets.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of robust experimental strategies to identify and validate the direct biological targets of this compound, moving beyond mere protocol recitation to elucidate the scientific rationale underpinning each methodological choice.
The Imperative of Target Validation
Identifying the specific molecular targets of a compound is a cornerstone of modern drug discovery.[6][7][8] It allows for a deeper understanding of the molecule's mechanism of action, aids in optimizing its efficacy and selectivity, and helps in predicting potential off-target effects and toxicities. For a compound like this compound, whose specific biological interactions are not yet extensively documented, a systematic approach to target deconvolution is paramount.
This guide will compare two powerful and widely adopted techniques for target identification: Affinity Chromatography-Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA) . We will also discuss the role of subsequent Enzymatic Assays for functional validation.
Comparative Overview of Target Identification Strategies
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized small molecule ("bait") captures binding proteins ("prey") from cell lysate for identification by mass spectrometry.[6][9][10] | Unbiased identification of a broad range of potential binding partners. Does not require prior knowledge of the target. | Requires chemical modification of the compound, which may alter its binding properties. Prone to identifying non-specific binders. Does not confirm functional relevance. | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.[11][12][13][14] | Confirms direct target engagement in a physiologically relevant context (intact cells). Does not require modification of the compound. | Requires a specific antibody for the suspected target for detection (e.g., by Western blot). Not suitable for initial, unbiased target discovery. | Medium |
| Enzymatic Assays | Measures the effect of the compound on the catalytic activity of a purified enzyme.[15][16][17] | Directly assesses the functional consequence of compound binding. Allows for detailed kinetic studies and determination of inhibitory constants (e.g., IC50). | Requires a known or hypothesized enzymatic target. Does not provide information on other potential binding partners. | High |
In-Depth Analysis and Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS): The "Fishing" Expedition
AC-MS is an invaluable tool for the initial, unbiased discovery of proteins that physically interact with a small molecule.[9][10][18][19][20] The core principle involves using a modified version of this compound as "bait" to "fish" for its binding partners in a complex cellular proteome.
The success of an AC-MS experiment hinges on the design of the affinity probe. A linker must be attached to a position on this compound that is not critical for its biological activity. Preliminary structure-activity relationship (SAR) studies, if available, can guide this decision. The choice of a solid support (e.g., agarose beads) and the length and nature of the linker can also influence the capture of specific vs. non-specific binders.[6][18]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. drughunter.com [drughunter.com]
Assessing the Cross-Reactivity of 7-Methoxy-1-methylisoquinoline: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] 7-Methoxy-1-methylisoquinoline, a member of this extensive family, presents a compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and potential for diverse biological interactions. However, the very features that make isoquinoline alkaloids attractive—their ability to interact with a wide range of biological targets—also necessitate a rigorous evaluation of their cross-reactivity to mitigate the risk of off-target effects and ensure the development of safe and effective therapeutics.[4][5][6]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will delve into a multi-faceted approach that combines in silico prediction with robust in vitro experimental validation, offering a self-validating system to guide lead optimization and candidate selection. The methodologies described herein are designed to provide a clear understanding of the compound's selectivity profile, a critical component of any successful drug development program.
The Imperative of Early Cross-Reactivity Profiling
Isoquinoline alkaloids are known to exert their biological effects through various mechanisms, including intercalation with nucleic acids, modulation of enzyme activity (such as topoisomerases and acetylcholinesterase), and interaction with microtubules.[4][5] This polypharmacology, while potentially beneficial in certain therapeutic contexts, underscores the importance of early and comprehensive cross-reactivity profiling. Unforeseen off-target interactions are a leading cause of drug attrition during preclinical and clinical development.[7] A proactive approach to identifying and understanding these interactions allows for the rational design of more selective analogues and reduces the likelihood of costly late-stage failures.
A Phased Approach to Cross-Reactivity Assessment
We advocate for a two-phased strategy for evaluating the cross-reactivity of this compound. This approach begins with a broad, computational screening to generate hypotheses about potential off-targets, followed by focused experimental validation using a panel of in vitro assays.
A phased workflow for assessing cross-reactivity.
Phase 1: In Silico Prediction of Potential Off-Targets
The initial phase of our assessment leverages the power of computational chemistry to build a preliminary, hypothetical cross-reactivity landscape for this compound. This is a cost-effective and rapid method to prioritize experimental resources.
Methodology: A Consensus Approach to Target Prediction
To enhance the reliability of our in silico predictions, we recommend a consensus approach, utilizing multiple algorithms and platforms. No single tool is perfect, and by integrating the outputs of several, we can identify targets that are consistently flagged, increasing our confidence in their potential relevance.
Step-by-Step Protocol:
-
Compound Representation: Generate a standardized 2D and 3D representation of this compound (e.g., SMILES, SDF).
-
Ligand-Based Similarity Searching: Employ tools that compare the chemical structure of our query compound to databases of ligands with known biological activities.
-
Similarity Ensemble Approach (SEA): This method calculates the similarity between the target sets of ligands that are structurally similar to the query compound.
-
SuperPred and SPiDER: These web servers utilize 2D similarity and machine learning models to predict target profiles.[8]
-
-
Machine Learning and Deep Learning Models: Utilize platforms that employ sophisticated algorithms trained on large datasets of compound-target interactions to predict binding affinities and potential targets.[9][10][11]
-
Pharmacophore Modeling: If known binders to a suspected target class exist, develop a pharmacophore model to screen this compound for its ability to match the key chemical features required for binding.
-
Data Integration and Prioritization: Consolidate the outputs from all computational methods. Targets that are predicted by multiple, mechanistically distinct approaches should be prioritized for experimental validation.
Hypothetical In Silico Prediction Data
The following table illustrates a hypothetical output from our consensus in silico analysis, highlighting potential off-targets for this compound.
| Predicted Off-Target Class | Specific Examples | Prediction Method Consensus | Rationale for Concern | Priority for Validation |
| Kinases | ABL1, SRC, LCK | High (SEA, ML Model) | The isoquinoline core is a known scaffold in many kinase inhibitors. | High |
| GPCRs | Adrenergic Receptors, Dopamine Receptors | Medium (Similarity Search) | Structural similarity to known GPCR ligands. | High |
| Ion Channels | hERG | Low (Pharmacophore Screen) | A critical safety liability for many small molecules. | Medium |
| Nuclear Receptors | Estrogen Receptor | Low (ML Model) | Potential for endocrine disruption. | Low |
| Enzymes | Acetylcholinesterase, Topoisomerase I/II | Medium (Similarity to known isoquinoline alkaloids) | Known targets for other isoquinoline alkaloids.[4] | High |
Phase 2: In Vitro Experimental Validation
The predictions from our in silico analysis provide the foundation for a targeted and efficient experimental validation phase. The goal of this phase is to confirm or refute the computationally generated hypotheses and to uncover any unanticipated off-target interactions.
Methodology 1: Broad Panel Safety Pharmacology Screening
For a comprehensive and unbiased initial screen, we recommend utilizing a commercially available safety pharmacology panel. These panels offer a standardized and cost-effective way to assess a compound's activity against a wide range of clinically relevant off-targets.
Step-by-Step Protocol:
-
Panel Selection: Choose a broad panel that covers major target classes, such as the Eurofins SafetyScreen44 or a similar offering.[1][12][13] These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
-
Concentration Selection: Perform an initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Data Analysis: Analyze the percentage of inhibition or activation for each target in the panel. A commonly used threshold for a "hit" is >50% inhibition or activation.
-
Follow-up Dose-Response: For any identified hits, perform follow-up experiments to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative data is essential for assessing the potency of the off-target interaction.
Illustrative Experimental Data: Broad Panel Screening
The following table presents hypothetical results from a broad panel screen of this compound at 10 µM.
| Target | Target Class | % Inhibition at 10 µM | IC50 (µM) |
| Primary Target X | (Assumed) | 95% | 0.05 |
| Adrenergic Receptor α1A | GPCR | 62% | 2.5 |
| Dopamine Transporter | Transporter | 55% | 8.1 |
| hERG | Ion Channel | 15% | > 30 |
| LCK Kinase | Kinase | 78% | 1.2 |
| Acetylcholinesterase | Enzyme | 45% | > 10 |
Methodology 2: Focused Kinase Profiling (Kinome Scan)
Given that kinases are a frequent source of off-target activity for small molecules, a more in-depth investigation of the kinome is warranted, especially if initial screens or in silico predictions suggest kinase interactions.
Step-by-Step Protocol:
-
Panel Selection: Utilize a comprehensive kinase panel that covers a large portion of the human kinome. Several commercial vendors offer such services.[2][14][15][16]
-
Assay Format: Radiometric or fluorescence-based assays are commonly used. It is crucial to consider the ATP concentration used in the assay, as this can significantly influence the apparent potency of ATP-competitive inhibitors.[17]
-
Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration. Potent hits should be followed up with IC50 determinations.
Illustrative Experimental Data: Kinase Selectivity Profile
This table shows hypothetical kinase profiling data for this compound, highlighting its selectivity.
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Primary Target Kinase Y | (Assumed) | 98% |
| LCK | 85% | 0.9 |
| SRC | 75% | 2.1 |
| ABL1 | 68% | 5.3 |
| EGFR | 12% | > 20 |
| VEGFR2 | 8% | > 20 |
Methodology 3: Cell-Based Viability and Cytotoxicity Assays
Biochemical off-target interactions do not always translate to a functional effect in a cellular context. Therefore, it is essential to assess the impact of this compound on the viability of various cell lines.
Step-by-Step Protocol:
-
Cell Line Panel: Select a diverse panel of cell lines, including both cancerous and non-cancerous lines, as well as cell lines relevant to the intended therapeutic area and those known to be sensitive to the identified off-targets.
-
Assay Method: Employ a standard cell viability assay, such as one based on the measurement of ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT).[18]
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50 or IC50).
Illustrative Experimental Data: Cellular Cytotoxicity
| Cell Line | Tissue of Origin | GI50 (µM) |
| Target-Expressing Cell Line Z | (Assumed) | 0.1 |
| HEK293 | Human Embryonic Kidney | > 50 |
| HepG2 | Human Liver Carcinoma | 25.3 |
| Jurkat | Human T-cell Leukemia | 5.8 |
The higher potency in Jurkat cells could be correlated with the off-target inhibition of LCK, a kinase crucial for T-cell signaling.
Synthesizing the Data: The Selectivity Index
A key metric for evaluating the viability of a compound is the selectivity index (SI), which is the ratio of the potency against off-targets to the potency against the primary target. A higher SI is generally desirable, as it indicates a larger therapeutic window.[19]
Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)
Based on our hypothetical data, the selectivity of this compound for its primary target over LCK would be:
SI (LCK) = 1.2 µM / 0.05 µM = 24
This 24-fold selectivity provides a quantitative measure to guide decisions on whether this level of off-target activity is acceptable for the intended therapeutic application and whether further medicinal chemistry efforts are needed to improve selectivity.
Conclusion and Future Directions
The assessment of cross-reactivity is not a one-time experiment but an iterative process that should be integrated throughout the drug discovery pipeline. The framework presented in this guide provides a robust starting point for characterizing the selectivity profile of this compound. The combination of in silico prediction and a tiered in vitro validation strategy allows for the efficient and comprehensive evaluation of potential off-target liabilities.
By embracing this self-validating system, researchers can make more informed decisions, de-risk their drug development programs, and ultimately, increase the probability of delivering safe and effective medicines to patients. The insights gained from these studies will be invaluable in guiding the subsequent stages of lead optimization, preclinical safety assessment, and clinical trial design.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]
-
Fatumo, S., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(1), bbab394. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins BioPharma Services Newsletter 42 - Fall 2025. [Link]
-
Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Ezzat, A., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics, 21(5), 1789-1802. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Chen, L., et al. (2018). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics, 19(Suppl 5), 121. [Link]
-
Sharma, A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Cells, 13(1), 7. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Kamau, D. N., et al. (1991). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Antimicrobial Agents and Chemotherapy, 35(2), 324-328. [Link]
-
Werner, S. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17723–17734. [Link]
-
ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]
-
Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248067. [Link]
-
Hsieh, Y. J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Cancers, 13(18), 4549. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Bhadra, K., & Kumar, G. S. (2011). Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design. Medicinal research reviews, 31(6), 821–860. [Link]
-
EurekAlert!. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
Springer. (n.d.). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Retrieved from [Link]
-
Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
YouTube. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. Retrieved from [Link]
-
Li, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 27(6), 935–974. [Link]
-
Guerini, E., et al. (2019). In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor. Scientific reports, 9(1), 8331. [Link]
-
Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]
-
ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel. Retrieved from [Link]
-
Kaserer, T., et al. (2016). Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus. Proceedings of the National Academy of Sciences of the United States of America, 113(6), 1469–1474. [Link]
-
Gonzalez, R. J., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Journal of pharmacological and toxicological methods, 100, 106608. [Link]
-
University of Cambridge. (n.d.). In Silico Target Prediction for Elucidating the Mode of Action of Herbicides Including Prospective Validation. Retrieved from [Link]
-
Presta, M., et al. (2023). Metabolic modelling-based in silico drug target prediction identifies six novel repurposable drugs for melanoma. npj Systems Biology and Applications, 9(1), 29. [Link]
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. KinomePro - Pamgene [pamgene.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 11. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. assayquant.com [assayquant.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring Reproducibility in Cell-Based Bioassays: The Case of 7-Methoxy-1-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the reliability of preclinical data is paramount. This guide offers an in-depth analysis of the challenges and solutions to achieving reproducible results in cell-based bioassays, using the cytotoxic evaluation of 7-Methoxy-1-methylisoquinoline as a central case study. As a Senior Application Scientist, my aim is to provide not just a protocol, but a framework for critical thinking about assay design, execution, and data interpretation to bolster scientific integrity.
Introduction: The Reproducibility Crisis and the Role of Assay Design
This guide will focus on the Sulforhodamine B (SRB) assay, a robust and widely used method for determining cytotoxicity, as a model system for exploring the principles of reproducible bioassay design.[4] We will delve into the mechanistic underpinnings of the SRB assay, provide a detailed, field-tested protocol, and dissect the common pitfalls that can lead to inconsistent data. Furthermore, we will compare the SRB assay with other common cell viability assays, offering a clear-eyed view of the strengths and weaknesses of each approach to empower you to make informed decisions for your research.
The Sulforhodamine B (SRB) Assay: A Detailed Protocol and Mechanistic Insights
The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[5] The principle lies in the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, which, in turn, is proportional to the number of cells.[4]
Experimental Protocol: Cytotoxicity of this compound in A549 Human Lung Carcinoma Cells
This protocol is designed for a 96-well plate format and can be adapted for other adherent cell lines.
Materials:
-
This compound (purity ≥95%)
-
A549 human lung carcinoma cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid in water
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 hours.
-
-
Cell Fixation:
-
Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%).[1]
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plates four times with slow-running tap water.[1]
-
Remove excess water by gently tapping the plate on a paper towel.
-
Air-dry the plates completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[6]
-
-
Removal of Unbound Dye:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[8]
-
Air-dry the plates completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[1]
-
Read the absorbance at 515 nm using a microplate reader.
-
Causality Behind Experimental Choices:
-
TCA Fixation: Trichloroacetic acid precipitates proteins, fixing the cells to the plate and making them permeable to the SRB dye. This step is crucial for accurate protein staining.[6]
-
Acidic Staining Conditions: The mildly acidic environment of the SRB solution (in 1% acetic acid) protonates the basic amino acid residues in cellular proteins, facilitating the electrostatic binding of the negatively charged SRB dye.[7]
-
Tris Base Solubilization: The basic pH of the Tris solution deprotonates the amino acid residues, causing the release of the bound SRB dye into the solution for colorimetric quantification.[1]
Deconstructing Irreproducibility: A Self-Validating System
To ensure the trustworthiness of your results, each step of the protocol must be considered a potential source of variability. Building a self-validating system involves implementing rigorous controls and best practices.
Key Sources of Variability in the SRB Assay and Mitigation Strategies
| Source of Variability | Causality and Impact | Mitigation Strategy |
| Cell Culture Conditions | Passage number, confluency, and media composition can alter cellular metabolism and drug sensitivity.[3] | Use cells within a defined low passage number range. Maintain consistent seeding density and confluency. Use the same batch of media and supplements.[2] |
| Pipetting Errors | Inaccurate liquid handling leads to variations in cell number and compound concentration. | Use calibrated pipettes. Employ reverse pipetting for viscous solutions. Automate liquid handling where possible. |
| Edge Effects | Increased evaporation in the outer wells of a microplate can concentrate compounds and affect cell growth. | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile water or PBS. |
| Incomplete Washing | Residual unbound SRB dye increases background absorbance, leading to an overestimation of cell viability.[6] | Perform the recommended number of washes with 1% acetic acid, ensuring complete removal of the wash solution after each step.[1] |
| Incomplete Solubilization | If the SRB dye is not fully solubilized, the absorbance reading will be artificially low. | Ensure complete coverage of the well bottom with Tris base and adequate shaking time.[1] |
| Reader Settings | Incorrect wavelength selection or inconsistent reader calibration can lead to inaccurate absorbance measurements. | Use the optimal wavelength for SRB (around 515 nm) and regularly calibrate the microplate reader.[9] |
Visualization of the SRB Assay Workflow
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Comparative Analysis: SRB Assay vs. Alternative Methods
While the SRB assay is a reliable method, the choice of a cell viability assay should be tailored to the specific experimental question and the mechanism of action of the compound being tested. Here, we compare the SRB assay with other commonly used methods.
| Assay | Principle | Advantages | Disadvantages | Best For |
| Sulforhodamine B (SRB) | Stains total cellular protein.[5] | Inexpensive, simple, stable endpoint, less interference from compounds.[4][10] | Requires cell fixation, multiple washing steps.[11] | High-throughput screening of cytotoxicity for adherent cells. |
| MTT (Tetrazolium Salt) | Enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11] | Well-established, widely used. | Insoluble formazan requires a solubilization step, can be influenced by cellular metabolic state. | Assessing metabolic activity as an indicator of cell viability. |
| MTS (Tetrazolium Salt) | A second-generation tetrazolium salt that is reduced to a soluble formazan product.[10] | No solubilization step required, higher sensitivity than MTT.[10] | Can be more expensive than MTT. | Higher-throughput screening where a simpler workflow is desired. |
| Resazurin (alamarBlue) | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.[12] | Non-toxic, allows for continuous monitoring of cell viability, highly sensitive.[12] | Can be sensitive to changes in cellular redox state. | Multiplexing with other assays, real-time viability studies. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells using a luciferase reaction.[12] | Very sensitive, rapid, suitable for high-throughput screening.[12] | ATP levels can be affected by factors other than cell viability.[12] | Rapid assessment of cell viability in large-scale screens. |
Logical Relationship of Assay Principles
Caption: Relationship between indicators of cell viability and common assay types.
Conclusion: Towards a More Reproducible Future
Achieving reproducible data in bioassays is not merely a matter of following a protocol; it requires a deep understanding of the underlying biological and chemical principles, a critical awareness of potential sources of error, and the implementation of a robust, self-validating experimental design. By using the cytotoxicity assessment of this compound with the SRB assay as a guiding example, this guide has illuminated the key factors that contribute to data variability and provided actionable strategies for their mitigation.
The choice of assay should always be justified by the scientific question at hand. While the SRB assay offers a reliable and cost-effective method for assessing cell number, alternative assays that probe different aspects of cell health, such as metabolic activity or ATP production, may be more appropriate in certain contexts. By carefully considering the principles outlined in this guide and critically evaluating the available methodologies, researchers can enhance the reliability and impact of their findings, ultimately contributing to a more robust and reproducible scientific landscape.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Kasinski, A. L., Kelnar, K., Stahl, M., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Genetics And Genomics. (2024, September 2). 6 Factors to Consider When Troubleshooting Microplate Assays. Retrieved from [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
-
protocols.io. (2023, May 24). SRB assay for measuring target cell killing. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Retrieved from [Link]
-
BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]
-
Diatek. (2024, December 17). Common Mistakes to Avoid When Using Microplate Readers. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) assay and chemosensitivity. Methods in molecular biology (Clifton, N.J.), 1470, 301–307. [Link]
-
ResearchGate. (2025, August 6). Sulforhodamine B Assay and Chemosensitivity | Request PDF. Retrieved from [Link]
-
Li, Y., Li, X., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2020). 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression. Frontiers in pharmacology, 11, 133. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Yao, J. C., Fanton, A., Hale, K. S., Zee, C., Arnal-Estapé, A., Aldoss, I., & Kirsch, D. G. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PloS one, 18(7), e0288230. [Link]
-
ResearchGate. (2024, January 20). How to do statistical analysis of results obtained from SRB cell viability assay?. Retrieved from [Link]
-
Wang, Y., Li, Y., Li, X., Li, Y., Zhang, Y., & Wang, Y. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of medicinal chemistry, 60(16), 7084–7099. [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. biocompare.com [biocompare.com]
- 3. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 4. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating 7-Methoxy-1-methylisoquinoline: Bridging In Vitro Efficacy with In Vivo Potential
For researchers and drug development professionals, the journey of a novel compound from laboratory benchtop to potential therapeutic application is both exhilarating and fraught with challenges. The isoquinoline scaffold is a well-established pharmacophore, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] 7-Methoxy-1-methylisoquinoline, a specific derivative, holds promise within this class. However, a comprehensive understanding of its biological effects necessitates a rigorous and systematic investigation, beginning with cellular models (in vitro) and progressing to whole-organism systems (in vivo).
This guide provides a comparative framework for designing and interpreting in vitro and in vivo studies of this compound. While direct experimental data for this specific compound is limited in publicly available literature, this guide will leverage data from structurally related isoquinoline derivatives to provide a robust, predictive framework for its investigation. The experimental protocols and expected outcomes described herein are based on established methodologies for evaluating similar compounds and should be adapted and validated for this compound.
Part 1: The In Vitro Foundation: Unraveling Cellular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate a compound's direct effects on cancer cells. These assays are crucial for determining cytotoxicity, mechanism of action, and for selecting promising candidates for further development.
Core In Vitro Assays for Anticancer Activity
A battery of in vitro assays should be employed to build a comprehensive profile of this compound's anticancer potential.
1. Cytotoxicity and Cell Viability Assays:
The initial step is to determine the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]
Table 1: Representative IC50 Values of Structurally Related Isoquinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| B01002 (an isoquinoline derivative) | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [4] |
| C26001 (an isoquinoline derivative) | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [4] |
| 7-Methoxy-1-tetralone | HepG2 | Hepatocellular Carcinoma | ~100 | [5] |
| Quinoline-Chalcone Derivative 12e | MGC-803 | Gastric Cancer | 1.38 | [6] |
Note: The IC50 values presented are for structurally related compounds and serve as a predictive guide. Actual values for this compound must be determined experimentally.
2. Apoptosis Assays:
Understanding whether a compound induces programmed cell death (apoptosis) is a critical next step.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) provides direct evidence of apoptosis induction.
-
Western Blot Analysis: Probing for the cleavage of PARP (Poly (ADP-ribose) polymerase) and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family can further elucidate the apoptotic pathway.[1][4]
3. Cell Cycle Analysis:
Determining if the compound arrests the cell cycle at a specific phase (G1, S, G2/M) can provide insights into its mechanism of action. This is typically performed using propidium iodide staining followed by flow cytometry.[7]
Experimental Protocols: A Step-by-Step Guide
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48 or 72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm.[7]
-
Calculate the percentage of cell viability and determine the IC50 value.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.[7]
-
Resuspend cells in 1X Binding Buffer.[7]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.[7]
-
Analyze the cells by flow cytometry within one hour.
Visualizing the In Vitro Workflow
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Part 2: The In Vivo Translation: Assessing Efficacy and Safety in a Living System
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. In vivo studies in animal models are essential to evaluate a compound's therapeutic potential in a complex biological system, considering factors like pharmacokinetics, biodistribution, and systemic toxicity.
Key Considerations for In Vivo Studies
1. Animal Model Selection:
The choice of animal model is critical. For anticancer studies, immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted to form tumors.[4][8]
2. Pharmacokinetic (PK) and Toxicity Studies:
Before efficacy studies, preliminary PK and toxicity assessments are necessary to determine the maximum tolerated dose (MTD), dosing schedule, and route of administration. Acute toxicity studies involve administering a single high dose and monitoring for adverse effects.[9]
3. Efficacy Studies (Xenograft Models):
Once a safe and effective dosing regimen is established, the compound's ability to inhibit tumor growth is evaluated.
Table 2: Representative In Vivo Efficacy of a Structurally Related Compound
| Compound | Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Nude mice | NCI-H460 xenograft | 1.0 mg/kg, daily | 61.9 | [10] |
Note: This data is for a complex molecule containing a methoxy group and is for illustrative purposes. The efficacy of this compound must be determined experimentally.
Experimental Protocols: A Step-by-Step Guide
Objective: To determine the acute toxicity and MTD of this compound.
Materials:
-
Healthy mice (e.g., BALB/c)
-
This compound formulated for in vivo administration
-
Standard animal housing and monitoring equipment
Procedure:
-
Divide mice into groups and administer single escalating doses of the compound via the intended clinical route (e.g., intraperitoneal, oral).
-
Include a vehicle control group.
-
Monitor the animals closely for signs of toxicity (e.g., weight loss, behavioral changes, mortality) for at least 14 days.[11]
-
Perform necropsy and histological analysis of major organs at the end of the study.
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line (e.g., A549, MCF-7)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.[8]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the compound and vehicle control according to the predetermined schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Perform histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) on tumor tissues.[4]
Visualizing the In Vivo Workflow
Caption: A streamlined workflow for the in vivo assessment of a potential anticancer drug.
Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful investigation hinges on the ability to correlate in vitro findings with in vivo outcomes. A compound that is highly cytotoxic in a petri dish may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
Key Correlation Points:
-
IC50 vs. Therapeutic Dose: The in vitro IC50 can provide a starting point for estimating the required therapeutic concentration in vivo. However, this is a rough estimate and must be refined through PK/PD studies.
-
Mechanism of Action: The cellular mechanisms identified in vitro (e.g., apoptosis induction, cell cycle arrest) should be confirmed in the tumor tissue from the in vivo studies through techniques like immunohistochemistry and western blotting.
-
Safety Profile: In vitro cytotoxicity against normal cell lines can provide an early indication of potential toxicity, which should be thoroughly investigated in the in vivo toxicity studies.
Conclusion
The systematic investigation of this compound, from initial in vitro screening to comprehensive in vivo evaluation, is a critical process for determining its true therapeutic potential. By employing the well-established protocols and comparative framework outlined in this guide, researchers can build a robust data package to support the continued development of this promising compound. It is imperative to remember that while data from related compounds provides a valuable predictive tool, the biological activity and safety profile of this compound must be unequivocally determined through direct experimentation.
References
-
Gao, Y., et al. (2020). 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression. Frontiers in Oncology, 10, 137. [Link]
-
Li, J., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. OncoTargets and Therapy, 10, 4597–4606. [Link]
-
Chemical Toxicity Database. (n.d.). RTECS NUMBER-NX5072760. Retrieved from [Link]
-
Wang, Y., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586–5598. [Link]
-
Wojtowicz, K., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(23), 8537. [Link]
-
Kim, E. J., & Park, S. Y. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 21(21), 8234. [Link]
-
Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11855. [Link]
-
Tan, W., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(13), 5038. [Link]
-
Al-Zereini, W. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5(1), 1-16. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4983. [Link]
-
Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1122. [Link]
-
Zou, Z. H., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry, 8(4), 711-716. [Link]
-
Tchimene, M. K. J., et al. (2025). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. ResearchGate. [Link]
-
Al-Zereini, W. A., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ResearchGate. [Link]
-
Zhelev, Z., et al. (2021). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 26(11), 3358. [Link]
-
Maluchenko, N. V., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 908927. [Link]
-
Devi, C. S., & Sridevi, A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084. [Link]
-
PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 26(11), 3299. [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Maluchenko, N. V., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Methoxy-7-methylisoquinoline. Retrieved from [Link]
-
Teo, J. X., et al. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases. Pharmaceutics, 12(4), 302. [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27921. [Link]
-
Rojas-Le-Fort, M., et al. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molecules, 30(22), 5038. [Link]
-
Usta, A., et al. (2016). Effects of Quercetin and Hesperetin on MCF-7 Cell Proliferation by Using Real-Time Cell Analyzer. Journal of Basic and Clinical Pharmacy, 7(4), 111–116. [Link]
-
Mthembu, M. S., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 25(11), 5809. [Link]
Sources
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. RTECS NUMBER-NX5072760-Chemical Toxicity Database [drugfuture.com]
- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-1-methylisoquinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Methoxy-1-methylisoquinoline. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred source for operational safety, building a foundation of trust through scientific integrity and field-proven insights.
Inferred Hazard Assessment and Risk Profile
While specific toxicological data for this compound is limited, the isoquinoline scaffold is present in many pharmacologically active and potentially hazardous compounds.[1][2] Based on data from similar structures, we can infer the following potential hazards:
-
Acute Toxicity: Likely harmful if swallowed and potentially toxic in contact with skin.
-
Skin and Eye Irritation: Assumed to cause skin irritation and serious eye irritation.[5][6]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.
Given these potential risks, this compound must be managed as a hazardous waste.[2][7]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure that involves handling this compound, ensure all personnel are equipped with the appropriate PPE.[8][9] The causality behind these choices is to create a complete barrier against potential exposure routes.
| Protection Type | Specific Equipment & Standard | Rationale for Use |
| Eye and Face | Chemical splash goggles and a face shield (meeting OSHA 29 CFR 1910.133 or EN 166 standards).[2] | Protects against splashes of liquid waste and contact with airborne particulates. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[9] | Prevents dermal absorption, which is a potential route of toxic exposure. |
| Body | A flame-resistant laboratory coat. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling outside a fume hood or if an aerosol can be generated. | Ensures protection from inhalation of potentially toxic aerosols or dust. |
Operational Mandate: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]
Step-by-Step Disposal Protocol
The core principle of chemical disposal is to ensure the waste is properly segregated, contained, and labeled to prevent accidental reactions and ensure compliant disposal by your institution's EHS provider.[4][8][10]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.[2][7]
-
Segregate Incompatibles: Do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents or strong bases.[1] Chemical segregation is a critical safety measure to prevent dangerous reactions in the waste container.[4][8]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Carefully transfer any solid this compound waste and contaminated disposable items (e.g., weighing paper, contaminated gloves) into a designated solid hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
The container should be shatter-resistant (e.g., plastic-coated glass or a suitable plastic carboy) and equipped with a screw cap.
-
Crucially, never evaporate this chemical as a method of disposal. [7]
-
-
"Empty" Container Decontamination:
-
The original container of this compound is not considered "empty" until it has been triple rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate from this process must be collected as hazardous liquid waste.[7]
-
After triple rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., lab glass disposal).[11]
-
Step 3: Labeling and Storage
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:
-
Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
Ensure the container remains closed at all times except when adding waste.[7]
-
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you are approaching the regulatory time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Maintain accurate records of your hazardous waste generation and disposal, as this is a regulatory requirement.[4][10]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[8]
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect Yourself: If trained to do so, don the appropriate PPE, including respiratory protection if required.
-
Containment: For liquid spills, use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and any contaminated debris. Place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.
References
- YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
- LabManager. (Date not available). Managing Hazardous Chemical Waste in the Lab.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- USFCR. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Vanderbilt University. (Date not available).
- Polymer Chemistry. (2023, March 28). The Importance of Proper Chemical Waste Management for Labs.
- CDC. (Date not available).
- National Center for Biotechnology Information. (Date not available).
- Creative Safety Supply. (Date not available). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Tetra Tech. (2022, July 12).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- BenchChem. (2025).
- Sigma-Aldrich. (2024, September 6).
- BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- CymitQuimica. (Date not available). This compound.
- USP. (2020, February 21). USP SDS US.
- Northwestern University. (Date not available). Hazardous Waste Disposal Guide.
- United Nations Office on Drugs and Crime. (Date not available). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Reed College. (Date not available).
- Thermo Fisher Scientific. (2024, February 12).
- National Center for Biotechnology Information. (Date not available). 1-Methoxy-7-methylisoquinoline.
- LabAlley. (Date not available). This compound, min 95%, 1 gram.
- National Center for Biotechnology Information. (Date not available). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
- ChemicalBook. (2025, June 21).
- National Center for Biotechnology Information. (Date not available). 1-Methylisoquinoline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. The Importance of Proper Chemical Waste Management for Labs [postapplescientific.com]
- 5. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. youthfilter.com [youthfilter.com]
- 9. osha.com [osha.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. nswai.org [nswai.org]
Navigating the Safe Handling of 7-Methoxy-1-methylisoquinoline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 7-Methoxy-1-methylisoquinoline stands as a compound of significant interest. However, its safe and effective use in the laboratory necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]
-
Harmful if Swallowed: Ingestion can be toxic.[1]
These potential hazards underscore the critical need for appropriate personal protective equipment (PPE) and stringent handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established laboratory safety principles.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles or a face shield are necessary to protect against accidental splashes, which can cause serious eye irritation.[1][2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact, a primary route of exposure that can lead to irritation.[1][2] The choice of glove material should be based on breakthrough time and permeation rate for similar heterocyclic compounds. |
| Body | A buttoned laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization, to prevent respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood. This primary engineering control is crucial for containing vapors and fine powders.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), and designated waste containers should be readily available.
Chemical Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound.
PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, fostering a culture of safety and advancing scientific discovery.
References
-
PubChem. 7-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
